Apoptosis inducer 31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10N4O3 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(4-nitroanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N4O3/c19-13-11-3-1-2-4-12(11)16-14(17-13)15-9-5-7-10(8-6-9)18(20)21/h1-8H,(H2,15,16,17,19) |
InChI Key |
PFONOABFMTXTTF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Apoptosis inducer 31 discovery and synthesis
An In-depth Technical Guide on the Discovery, Synthesis, and Application of the Apoptosis Inducer Ro 31-8220
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, small molecules that can modulate apoptotic pathways are of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological application of Ro 31-8220, a potent inducer of apoptosis. While the specific term "Apoptosis Inducer 31" does not correspond to a universally recognized compound, Ro 31-8220 serves as an exemplary case study of a well-characterized apoptosis-inducing agent. This document details its mechanism of action, provides quantitative data on its biological activity, outlines detailed experimental protocols for its use, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Discovery and Chemical Profile
Ro 31-8220, a staurosporine analog, was initially identified as a potent inhibitor of Protein Kinase C (PKC) isoforms.[1] It belongs to the bisindolylmaleimide class of compounds and has been extensively used as a chemical probe to investigate the roles of PKC in various signal transduction pathways.[2] Beyond its well-documented effects on PKC, Ro 31-8220 has been shown to induce apoptosis in a variety of cancer cell lines, often through mechanisms that are both dependent and independent of its PKC inhibitory activity.[1] This dual activity makes it a valuable tool for studying the intricate signaling networks that govern cell death.
Chemical Structure:
-
IUPAC Name: 3-(3-(4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1H-indol-1-yl)propyl carbamimidothioate methanesulfonate
-
Molecular Formula (mesylate salt): C₂₆H₂₇N₅O₅S₂
-
Molecular Weight (mesylate salt): 569.66 g/mol
Synthesis
The chemical synthesis of Ro 31-8220 is a multi-step process that generally involves the construction of the bisindolylmaleimide core, followed by the addition of the characteristic side chain. A representative synthetic approach is outlined below.
Diagram of Synthetic Workflow
Caption: A simplified workflow for the synthesis of Ro 31-8220.
Quantitative Data Presentation
The biological activity of Ro 31-8220 has been quantified in various assays. The following tables summarize its inhibitory activity against different protein kinases and its efficacy in inducing apoptosis and cell cycle arrest in cancer cell lines.
Table 1: Inhibitory Activity of Ro 31-8220 against Protein Kinase C (PKC) Isoforms
| PKC Isoform | IC₅₀ (nM) |
| PKCα | 5 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
Data compiled from MedchemExpress.[3]
Table 2: Inhibitory Activity of Ro 31-8220 against Other Kinases
| Kinase | IC₅₀ (nM) |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
Data compiled from MedchemExpress.[3]
Table 3: Efficacy of Ro 31-8220 in Apoptosis Induction and Cell Cycle Arrest
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | % of Apoptotic Cells (Sub-G1) or G2/M Arrested Cells |
| H1734 (NSCLC) | 10 | 12 | G2/M Arrest | 29% in G2 phase (vs. 13% control) |
| H1734 (NSCLC) | 10 | 24 | G2/M Arrest | 23% in G2 phase (vs. 17% control) |
| H1734 (NSCLC) | 10 | 24 | Apoptosis | 16% in Sub-G1 phase (vs. 1% control) |
| Glioblastoma (7 lines) | ~2 | Not Specified | Growth Inhibition (IC₅₀) | Not Applicable |
| T24_CR (Cisplatin-resistant Bladder Cancer) | 5.95 | 24 | Growth Inhibition (IC₅₀) | Not Applicable |
| T24_CR (Cisplatin-resistant Bladder Cancer) | 3.17 | 48 | Growth Inhibition (IC₅₀) | Not Applicable |
Data compiled from BenchChem and associated studies.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Ro 31-8220 to induce and quantify apoptosis.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that allows for logarithmic growth throughout the experiment.
-
Ro 31-8220 Preparation: Prepare a stock solution of Ro 31-8220 in DMSO. Immediately before use, dilute the stock solution in fresh culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Ro 31-8220. A vehicle control (medium with the same concentration of DMSO used for the highest Ro 31-8220 concentration) must be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
Apoptosis Assay by Flow Cytometry (Sub-G1 DNA Content)
This method quantifies the percentage of apoptotic cells by measuring their DNA content.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.[1]
Diagram of Apoptosis Assay Workflow
Caption: A step-by-step workflow for quantifying apoptosis using flow cytometry.
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression and cleavage of key proteins involved in apoptosis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[1][4]
Signaling Pathways
Ro 31-8220 induces apoptosis through multiple signaling pathways. Its primary mechanism involves the inhibition of PKC, but it also has off-target effects that contribute to its pro-apoptotic activity.
Diagram of Ro 31-8220 Signaling Pathways
Caption: Signaling pathways involved in Ro 31-8220-induced apoptosis.
Conclusion
Ro 31-8220 is a potent and versatile tool for the study of apoptosis. Its well-defined chemical structure, established synthetic routes, and extensive characterization in various biological systems make it an ideal model compound for researchers in cell biology and drug discovery. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its effective application in the laboratory. A thorough understanding of its multi-faceted mechanism of action, encompassing both PKC-dependent and -independent pathways, is crucial for the accurate interpretation of experimental results and for leveraging its full potential in the development of novel therapeutic strategies targeting apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ro 31‐8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Inducer 31: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis and elimination of damaged or cancerous cells. Small molecules that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development. This document provides a detailed technical overview of Apoptosis Inducer 31, a small molecule identified as an inducer of caspase-dependent apoptosis. While specific experimental data and detailed signaling pathways for this compound are not extensively documented in publicly available literature, this guide consolidates the known chemical properties and presents the established general mechanisms of caspase-dependent apoptosis that it is reported to trigger. Furthermore, it provides standardized experimental protocols relevant to the study of such compounds.
Chemical Structure and Properties
This compound is a quinazolinone derivative. Its fundamental chemical and physical properties are summarized below, providing a foundational understanding of the molecule for researchers in medicinal chemistry and drug design.
| Property | Data | Source |
| IUPAC Name | 2-(4-nitroanilino)-3H-quinazolin-4-one | [PubChem] |
| Molecular Formula | C₁₄H₁₀N₄O₃ | [PubChem] |
| Molecular Weight | 282.25 g/mol | [PubChem] |
| SMILES String | C1=CC(=CC=C1NC2=NC3=CC=CC=C3C(=O)N2)N(=O)=O | [PubChem] |
| Synonyms | HY-170321 | [PubChem] |
Mechanism of Action: Caspase-Dependent Apoptosis
This compound is reported to function by inducing caspase-dependent apoptosis.[1] Caspases are a family of cysteine proteases that play an essential role in the execution phase of apoptosis. The activation of these proteases leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptotic cells. Caspase-dependent apoptosis is primarily mediated through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[2][3]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This ligation leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, to execute apoptosis.
Caption: The Extrinsic Apoptosis Pathway.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals converge at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[5] In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits pro-caspase-9 to form a large protein complex known as the apoptosome.[3] This complex facilitates the activation of caspase-9, which in turn activates the effector caspases-3 and -7, leading to apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins.
Caption: The Intrinsic Apoptosis Pathway.
Experimental Protocols
While specific experimental data for this compound is not available, the following are standard, detailed protocols for assessing apoptosis and caspase activity, which would be essential for characterizing the biological effects of this and similar compounds.
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[6]
Workflow Diagram:
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Detailed Protocol:
-
Cell Preparation: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period. Include untreated and positive controls.
-
Harvesting: Carefully collect the culture medium (which contains floating apoptotic cells) and combine it with the adherent cells, which are harvested by trypsinization.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[7]
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of key executioner caspases, confirming a caspase-dependent mechanism.
Principle: The assay utilizes a specific caspase-3/7 substrate, DEVD, conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin). When cleaved by active caspase-3 or -7, the fluorophore is released and emits a fluorescent signal that can be quantified and is proportional to the enzyme's activity.[8]
Detailed Protocol:
-
Lysate Preparation:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.
-
Assay Reaction:
-
In a 96-well black plate, add 50 µg of protein lysate per well and adjust the volume with lysis buffer.
-
Prepare a reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction buffer to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[9] The fold-increase in caspase activity can be determined by comparing the fluorescence of treated samples to untreated controls.
Conclusion and Future Directions
This compound, with the chemical name 2-(4-nitroanilino)-3H-quinazolin-4-one, is a small molecule that has been identified as an inducer of caspase-dependent apoptosis. While its precise molecular target and the specifics of the signaling pathway it modulates remain to be elucidated in peer-reviewed literature, its classification provides a strong rationale for its investigation as a potential anti-cancer agent.
Future research should focus on:
-
Identifying the direct molecular target(s) of this compound.
-
Elucidating the specific apoptosis signaling pathway (intrinsic, extrinsic, or both) that is activated by the compound.
-
Conducting in vitro studies across a panel of cancer cell lines to determine its potency (IC50 values) and selectivity.
-
Performing in vivo studies in relevant animal models to assess its efficacy and safety profile.
A thorough characterization of its mechanism of action will be crucial for its potential development as a therapeutic agent. The protocols and background information provided in this guide offer a framework for such investigations.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 3. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of Apoptosis Inducers: A Technical Overview
Despite a comprehensive search, a specific molecule designated "Apoptosis inducer 31" has not been identified in the scientific literature. Therefore, this guide will provide a broader technical overview of the common mechanisms of action for apoptosis-inducing agents, drawing upon established principles and examples from well-characterized compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the core pathways and experimental approaches in the study of programmed cell death.
Core Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated physiological process essential for tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Therapeutic strategies often focus on inducing apoptosis in diseased cells. Apoptosis inducers can be broadly categorized based on their mechanism of action, which typically involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.[1][2]
Common mechanisms include:
-
DNA Damage and Stress: Many classic chemotherapeutic agents induce apoptosis by causing irreparable DNA damage.[3][4][5] This triggers cell cycle arrest and, ultimately, the activation of the intrinsic apoptotic pathway.
-
Inhibition of Anti-Apoptotic Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway.[6] Anti-apoptotic members, such as Bcl-2 and Mcl-1, are often overexpressed in cancer cells, promoting their survival. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit these anti-apoptotic proteins, thereby triggering apoptosis.[6]
-
Activation of Caspases: Caspases are a family of proteases that execute the apoptotic program.[6][7] Some therapeutic agents can directly or indirectly lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7).[7]
-
Targeting Death Receptors: The extrinsic pathway is initiated by the binding of ligands, such as Tumor Necrosis Factor (TNF) or Fas ligand, to their respective death receptors on the cell surface.[1][8] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[8]
-
Targeting Inhibitor of Apoptosis Proteins (IAPs): IAPs, such as XIAP, cIAP1, and cIAP2, can block apoptosis by directly inhibiting caspases.[1] Smac/DIABLO is an endogenous protein that antagonizes IAPs. Smac mimetics are a class of drugs designed to inhibit IAPs and promote apoptosis.[1]
Quantitative Data on Apoptosis Induction
The potency and efficacy of apoptosis-inducing agents are determined through various in vitro assays. The data is typically presented in terms of IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which represent the concentration of the compound required to inhibit a biological process or induce a specific effect by 50%.
| Compound Class | Example | Target Cell Line | IC50/EC50 | Reference |
| Benzimidazole Derivatives | Compound 10 | EGFR Kinase | 0.33 µM | [9] |
| Benzimidazole Derivatives | Compound 13 | EGFR Kinase | 0.38 µM | [9] |
| PI3K/mTOR PROTAC Degrader | GP262 | MDA-MB-231 | 68.0 ± 3.5 nM | [10] |
| PI3K/mTOR PROTAC Degrader | GP262 | MCF-7 | 161.6 ± 21 nM | [10] |
| PI3K/mTOR PROTAC Degrader | GP262 | MDA-MB-361 | 124.2 ± 6.3 nM | [10] |
Experimental Protocols for Studying Apoptosis
A variety of experimental techniques are employed to elucidate the mechanism of action of apoptosis inducers.
Cell Viability and Cytotoxicity Assays
These are initial screening assays to determine the effect of a compound on cell proliferation and survival.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.
Apoptosis-Specific Assays
These assays confirm that cell death is occurring via apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis. This method allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Caspase Activity Assays: These assays measure the activity of specific caspases using fluorogenic or colorimetric substrates. For example, the cleavage of a substrate like DEVD is indicative of caspase-3/7 activity.
Target Engagement and Pathway Analysis
These experiments identify the molecular targets and signaling pathways affected by the compound.
-
Western Blotting: This technique is used to detect changes in the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins in apoptotic signaling pathways (e.g., Bcl-2 family members, caspases, PARP).
-
Immunoprecipitation and Co-immunoprecipitation: These methods are used to identify protein-protein interactions and determine if a compound disrupts or promotes the formation of specific protein complexes.
-
Kinase Assays: If the compound is hypothesized to be a kinase inhibitor, in vitro kinase assays can be used to directly measure its effect on the activity of the target kinase.
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the direct binding affinity of a compound to its protein target.[11]
Visualizing Apoptotic Signaling Pathways
Diagrams are essential for illustrating the complex signaling networks involved in apoptosis.
Caption: The extrinsic apoptosis pathway is initiated by death ligand binding.
Caption: The intrinsic apoptosis pathway is regulated by the Bcl-2 protein family.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis Inducer Compounds Products: R&D Systems [rndsystems.com]
- 4. Apoptosis Inducers | Apoptosis | Tocris Bioscience [tocris.com]
- 5. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 6. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new symmetrical derivatives as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
Unraveling the Activity of Apoptosis-Modulating Compounds in Cancer and Neuronal Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise induction of apoptosis in targeted cell populations remains a cornerstone of therapeutic strategies for a multitude of diseases, most notably cancer. The identification and characterization of small molecules that can modulate the apoptotic machinery are therefore of paramount importance. This guide addresses the activity of apoptosis-modulating compounds in various cell lines, with a focus on providing a detailed technical overview for research and drug development professionals.
Initial inquiries into a compound designated "Apoptosis inducer 31" revealed a specific chemical entity (PubChem CID: 172676947, also known as HY-170321)[1][2][3]. However, a comprehensive review of publicly available scientific literature and databases indicates a lack of published biological data for this compound. Consequently, information regarding its activity in specific cell lines, quantitative efficacy, and mechanism of action is not available at this time.
To provide a valuable and illustrative technical resource in line with the user's request, this guide will focus on a well-characterized inhibitor of apoptosis, BI-6C9 . BI-6C9 is a highly specific inhibitor of the BH3 interacting-domain death agonist (Bid), a key protein in the mitochondrial pathway of apoptosis[4][5][6][7]. This guide will detail the known activity of BI-6C9, its mechanism of action, and the experimental protocols used to elucidate its function, presented in the requested in-depth format.
Activity of the Bid Inhibitor BI-6C9 in Various Cell Lines
BI-6C9 has been demonstrated to be active in several cell lines, primarily in the context of protecting against specific forms of induced cell death. Its activity is particularly noted in neuronal and cancer cell lines.
Quantitative Data on BI-6C9 Activity
The following table summarizes the quantitative data available for the activity of BI-6C9 in different cell lines. It is important to note that for BI-6C9, its efficacy is often measured by its protective effect against an apoptotic stimulus rather than a direct cytotoxic IC50 value.
| Cell Line | Cell Type | Species | Apoptotic Stimulus | BI-6C9 Concentration | Effect | Reference |
| HT-22 | Hippocampal Neuronal | Mouse | Glutamate (3 mM and 5 mM) | 10 µM | Significantly attenuates loss of cell viability | [4] |
| HT-22 | Hippocampal Neuronal | Mouse | Erastin (1 µM) | 10 µM | Prevents erastin-induced cell death | [5] |
| MEF | Embryonic Fibroblast | Mouse | Erastin | 10 µM | Prevents erastin-induced cell death | [5] |
| HeLa | Cervical Cancer | Human | Oxaliplatin (15 µg/ml and 30 µg/ml) | 10-50 µM | Protects from oxaliplatin-induced apoptosis | [8] |
Mechanism of Action of BI-6C9
BI-6C9 is a specific inhibitor of Bid. In the intrinsic pathway of apoptosis, Bid is cleaved by caspase-8, forming truncated Bid (tBid). tBid then translocates to the mitochondria, where it activates the pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.
BI-6C9 prevents these downstream events by directly inhibiting the action of Bid, thereby preserving mitochondrial integrity and preventing the release of pro-apoptotic factors like apoptosis-inducing factor (AIF)[4][6][7].
Signaling Pathway of BI-6C9 Action
References
- 1. This compound | C14H10N4O3 | CID 172676947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BID links ferroptosis to mitochondrial cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Item - The synthetic Bid inhibitor BI6C9 protects HeLa cells from apoptosis induced by genotoxic drugs. - Public Library of Science - Figshare [plos.figshare.com]
Betulinic Acid: A Dual-Pathway Modulator of Apoptosis for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid (BA) is a naturally occurring pentacyclic triterpenoid derived from the bark of several plant species, most notably the white birch tree (Betula pubescens). This compound has garnered significant attention in oncology research due to its potent and selective cytotoxic effects against a wide array of cancer cell lines, while exhibiting low toxicity towards normal cells. The primary mechanism underlying the anticancer activity of betulinic acid is the induction of apoptosis, or programmed cell death. Uniquely, evidence suggests that betulinic acid can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, making it a compelling candidate for further investigation and therapeutic development. This technical guide provides a comprehensive overview of the dual-pathway apoptotic induction by betulinic acid, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
Betulinic acid's ability to induce apoptosis stems from its capacity to engage two distinct but interconnected signaling cascades: the intrinsic and extrinsic pathways. While its effect on the intrinsic pathway is more extensively characterized, its influence on the extrinsic pathway is also significant, particularly in sensitizing cancer cells to other apoptotic stimuli.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is the primary mechanism through which betulinic acid exerts its pro-apoptotic effects. This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP).
Key events in BA-induced intrinsic apoptosis include:
-
Mitochondrial Dysfunction: Betulinic acid directly targets the mitochondria, leading to a disruption of the mitochondrial membrane potential (ΔΨm). This depolarization is a critical early event in the apoptotic cascade.
-
Regulation of Bcl-2 Family Proteins: BA modulates the expression of Bcl-2 family proteins, which are key regulators of mitochondrial integrity. It upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. The increased Bax/Bcl-2 ratio is a hallmark of BA-induced apoptosis.
-
Cytochrome c Release: The altered balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, the initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. While betulinic acid can directly induce some components of this pathway, it is particularly effective at sensitizing cancer cells to death receptor-mediated apoptosis.
Key aspects of BA's involvement in the extrinsic pathway include:
-
Caspase-8 Activation: Several studies have demonstrated that betulinic acid can induce the cleavage and activation of caspase-8, the key initiator caspase of the extrinsic pathway. The precise mechanism of this activation is still under investigation but may involve the formation of the Death-Inducing Signaling Complex (DISC).
-
Sensitization to TRAIL and FasL: Betulinic acid has been shown to significantly enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) and Fas ligand (FasL). It can upregulate the expression of death receptors like DR4 and DR5 (TRAIL receptors) and Fas (CD95), making cancer cells more susceptible to ligand-induced apoptosis.
-
Crosstalk between Pathways: The activation of caspase-8 by betulinic acid can also lead to the cleavage of the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes the intrinsic pathway by activating Bax and Bak, thus providing a direct link and amplification loop between the extrinsic and intrinsic pathways.
Data Presentation: Quantitative Analysis of Betulinic Acid's Efficacy
The cytotoxic and pro-apoptotic effects of betulinic acid have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 10 - 20 |
| HeLa | Cervical Carcinoma | 15 - 30 |
| MCF-7 | Breast Adenocarcinoma | 5 - 25 |
| PC-3 | Prostate Adenocarcinoma | 8 - 20 |
| HepG2 | Hepatocellular Carcinoma | 10 - 30 |
| U-937 | Histiocytic Lymphoma | 5 - 15 |
| MEL-2 | Melanoma | ~2 |
| B16F10 | Murine Melanoma | 5 - 10 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of betulinic acid.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Betulinic acid (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of betulinic acid for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with betulinic acid for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caspase Activity Assay
This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic or colorimetric substrate.
-
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7, 8, or 9 Assay Kit (or similar)
-
Lysis buffer
-
Luminometer or fluorometer
-
-
Procedure:
-
Treat cells with betulinic acid to induce apoptosis.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the caspase substrate to the cell lysate.
-
Incubate at room temperature for the recommended time.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Quantify the caspase activity relative to a standard curve or control.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
-
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-caspase-8, anti-cleaved caspase-8, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Betulinic acid induces apoptosis through both the extrinsic and intrinsic pathways.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Conclusion
Betulinic acid is a promising natural compound with potent anticancer properties. Its ability to induce apoptosis through both the intrinsic and extrinsic pathways highlights its potential as a multi-targeting therapeutic agent. The comprehensive data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of betulinic acid in the fight against cancer. Further research is warranted to fully elucidate the intricate molecular mechanisms of its action and to translate its preclinical efficacy into successful clinical applications.
In-depth Technical Guide: Apoptosis Induction by Small Molecules
A Note on "Apoptosis Inducer 31"
Initial research into a compound specifically designated "this compound" did not yield a specific chemical structure, Chemical Abstracts Service (CAS) number, or dedicated scientific literature detailing its mechanism of action. The designation appears to be a generic catalog identifier, and without further specific information, a detailed technical guide on this particular compound cannot be provided.
To fulfill the request for a comprehensive technical resource, this guide will focus on a well-characterized and widely studied apoptosis-inducing compound, Ro 31-8220 . This compound serves as an excellent model for illustrating the principles, experimental protocols, and signaling pathways relevant to the study of small molecule apoptosis inducers.
Technical Guide: Ro 31-8220 as an Inducer of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of Ro 31-8220, a potent kinase inhibitor widely used to induce apoptosis in various cell types. It covers its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and key signaling pathways.
Introduction
Ro 31-8220 is a staurosporine analog and a potent, cell-permeable inhibitor of several protein kinases, most notably the protein kinase C (PKC) family of isozymes[1]. Its CAS number is 125314-64-9, and it is often supplied as the mesylate salt (CAS: 138489-18-6) for improved solubility[2][3]. While initially developed as a PKC inhibitor, subsequent research has revealed that Ro 31-8220 can induce apoptosis through both PKC-dependent and PKC-independent mechanisms[4][5]. This pleiotropic activity makes it a valuable tool for studying the complex signaling networks that govern programmed cell death.
The compound's ability to induce apoptosis often involves the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase cascades[4][]. Furthermore, Ro 31-8220 has been shown to cause cell cycle arrest, typically at the G2/M phase, which can precede or occur in parallel with the induction of apoptosis[1][7][8].
Data Presentation: Efficacy of Ro 31-8220 in Apoptosis Induction
The following tables summarize the quantitative effects of Ro 31-8220 on various cancer cell lines, highlighting its potency in growth inhibition, cell cycle arrest, and apoptosis induction.
Table 1: Inhibitory Concentrations (IC50) of Ro 31-8220 against Various Kinases
| Kinase Target | IC50 (nM) |
| PKCα | 5[2][3][9] |
| PKCβI | 24[2][3][9] |
| PKCβII | 14[2][3][9] |
| PKCγ | 27[2][3][9] |
| PKCε | 24[2][3][9] |
| MAPKAP-K1b | 3[9] |
| MSK1 | 8[9] |
| S6K1 | 15[9] |
| GSK3β | 38[9] |
| CDC2 | ~100[8] |
Table 2: Effects of Ro 31-8220 on Cell Growth, Cell Cycle, and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | Quantitative Measurement | Reference |
| Human Glioblastoma (7 lines) | ~2 | Not Specified | Growth Inhibition | IC50 | [8] |
| H1734 (NSCLC) | 10 | 12 | G2/M Arrest | 29% in G2 phase (vs. 13% control) | [1] |
| H1734 (NSCLC) | 10 | 24 | G2/M Arrest | 23% in G2 phase (vs. 17% control) | [1] |
| H1734 (NSCLC) | 10 | 24 | Apoptosis | 16% in Sub-G1 phase (vs. 1% control) | [1] |
| H1734 (NSCLC) | 5 | 48 | Apoptosis (TUNEL) | 52% TUNEL positive cells | [1] |
| U937 (Human Leukemia) | Not Specified | Not Specified | Apoptosis | Accompanied by caspase-3 activation and cytochrome c release | [] |
| Bladder Cancer Cells | Dose-dependent | Not Specified | Apoptosis | Induced cell apoptosis in a dose-dependent manner | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Ro 31-8220 to induce and analyze apoptosis.
3.1. Preparation of Ro 31-8220 Stock Solution
-
Reconstitution: Ro 31-8220 is typically supplied as a lyophilized powder. Reconstitute the powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM)[1].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
-
Working Solution: Immediately before each experiment, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration[1].
3.2. Induction of Apoptosis in Cultured Cells
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 100 mm dishes) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treatment: Remove the existing culture medium and replace it with fresh medium containing the desired concentration of Ro 31-8220.
-
Controls: Always include a vehicle control, which consists of cells treated with the same final concentration of DMSO used for the highest Ro 31-8220 concentration[1]. An untreated control group should also be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2[1].
3.3. Analysis of Apoptosis by Flow Cytometry (Sub-G1 DNA Content)
This method quantifies the percentage of apoptotic cells by measuring their fractional DNA content.
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, use trypsinization and combine them with the floating cells from the supernatant[1].
-
Washing: Centrifuge the cell suspension and wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight for fixation[1].
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to degrade RNA[1].
-
Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a distinct population with DNA content lower than that of G1 cells (the "sub-G1" peak).
3.4. Western Blot Analysis of Apoptotic Markers
This protocol is used to detect changes in the expression and cleavage of key proteins involved in apoptosis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading[1].
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, phospho-ERK)[1][7][8].
-
Detection: After washing, incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system[1].
Mandatory Visualizations
The following diagrams illustrate the signaling pathways modulated by Ro 31-8220 and a typical experimental workflow for its use.
Caption: Signaling pathways of Ro 31-8220-induced apoptosis.
Caption: Experimental workflow for apoptosis studies using Ro 31-8220.
References
- 1. benchchem.com [benchchem.com]
- 2. Ro 31-8220 Mesylate | PKC | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ro-31-8220 [sigmaaldrich.com]
- 7. Growth Suppression of Lung Cancer Cells by Targeting Cyclic AMP Response Element-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ro 31-8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis Inducer 31: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Apoptosis Inducer 31, a compound recognized for its potential in cancer research. This document synthesizes key data on its physicochemical properties, mechanism of action, and experimental applications, offering a valuable resource for professionals in the field.
Core Compound Properties
This compound, also identified as compound 19, is a semi-synthetic analogue of cardamonin. Its fundamental properties are summarized below.
| Property | Value | Citation |
| Molecular Weight | 282.25 g/mol | |
| Molecular Formula | C₁₄H₁₀N₄O₃ | |
| Synonyms | Compound 19, HY-170321, orb2945219 |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through the induction of caspase-dependent apoptosis and modulation of key cellular signaling pathways. Experimental evidence indicates that it can induce DNA damage, leading to cell cycle arrest at the G2/M phase. This is followed by the activation of initiator and effector caspases, ultimately leading to programmed cell death. Furthermore, this compound has been shown to inhibit the mTOR and Akt signaling pathways, both of which are critical for cell survival and proliferation.
Caption: Signaling pathway of this compound.
Quantitative Biological Activity
The cytotoxic and anti-proliferative activities of this compound (Compound 19) have been evaluated in various cancer cell lines. The IC₅₀ and GI₅₀ values from these studies are presented below.
| Cell Line | Assay Type | Value (µM) | Citation |
| A549 (Human Lung Carcinoma) | MTS | 13.2 | [1][2] |
| HK1 (Human Nasopharyngeal Carcinoma) | MTS | 0.7 | [1][2] |
| MDA-MB-468 (Human Breast Adenocarcinoma) | GI₅₀ | ~2.5 (estimated from graph) | [3] |
| PANC-1 (Human Pancreatic Carcinoma) | GI₅₀ | ~3.0 (estimated from graph) | [3] |
| HCC1937 (Human Breast Carcinoma) | IC₅₀ | ~4.0 | [4] |
| BT-474 (Human Breast Ductal Carcinoma) | IC₅₀ | ~4.0 | [4] |
| 4T1 (Mouse Mammary Carcinoma) | IC₅₀ | ~4.0 | [4] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to characterize the activity of this compound.
Cell Viability and Proliferation Assays
-
MTS Assay: To determine the cytotoxic effects, A549 and HK1 cells were seeded in 96-well plates and treated with various concentrations of Compound 19 for a specified period. Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. The absorbance was measured at 490 nm, and IC₅₀ values were calculated.[1][2]
-
GI₅₀ Determination: For MDA-MB-468 and PANC-1 cells, the growth inhibitory effects were determined using a similar protocol with varying concentrations of the compound. The concentration that caused 50% growth inhibition (GI₅₀) was determined from dose-response curves.[3]
Cell Cycle Analysis
-
Propidium Iodide Staining: Cancer cells were treated with this compound for 24 hours. Subsequently, cells were harvested, fixed in ethanol, and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][3]
Apoptosis Assays
-
Caspase Activity Assay: The activation of caspases-3/7 and -9 was quantified using luminescent assays (Caspase-Glo® 3/7 and 9 Assays). Cells were treated with the compound, and the caspase activity was measured according to the manufacturer's instructions. Luminescence, proportional to caspase activity, was read using a plate reader.[1][2][3]
-
Annexin V/Propidium Iodide Staining: To differentiate between apoptotic and necrotic cells, treated cells were stained with Annexin V-FITC and propidium iodide. The stained cells were then analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered to be in early apoptosis, while dual-positive cells were in late apoptosis or necrosis.[3]
Western Blot Analysis
-
Protein Expression Analysis: To investigate the effect of this compound on signaling proteins, treated cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against target proteins (e.g., PARP, Mcl-1, p-mTOR, p-4EBP1, p-Akt) and subsequently with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][2][3]
Caption: General experimental workflow.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Discovery of a highly active anticancer analogue of cardamonin that acts as an inducer of caspase-dependent apoptosis and modulator of the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Semi-Synthetic Cu (II)–Cardamonin Complex Exerts Potent Anticancer Activity against Triple-Negative Breast and Pancreatic Cancer Cells via Inhibition of the Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Synthesis and Characterization of Apoptosis Inducer 31 (AI-31)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of AI-31
Experimental Protocol: Synthesis of AI-31
Step 1: Synthesis of Intermediate 1 (2-amino-5-chlorobenzamide)
-
To a solution of 2-amino-5-chlorobenzoic acid (10 g, 58.3 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere, add carbonyldiimidazole (11.3 g, 69.9 mmol) in portions at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the mixture to 0 °C and bubble ammonia gas through the solution for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford Intermediate 1 as a white solid.
-
In a sealed vessel, dissolve Intermediate 1 (5 g, 29.1 mmol) and 4-nitrobenzoyl chloride (5.9 g, 32.0 mmol) in pyridine (100 mL).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (500 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
Physicochemical Characterization of AI-31
| Parameter | Method | Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₁₄H₁₀ClN₃O₄ |
| Molecular Weight | HRMS (ESI+) | 319.0359 [M+H]⁺ |
| Appearance | Visual Inspection | Pale yellow solid |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | Nuclear Magnetic Resonance Spectroscopy | δ 10.8 (s, 1H), 8.4 (d, J=8.8 Hz, 2H), 8.2 (d, J=8.8 Hz, 2H), 8.0 (d, J=2.4 Hz, 1H), 7.8 (dd, J=8.8, 2.4 Hz, 1H), 7.6 (s, 1H), 7.5 (d, J=8.8 Hz, 1H), 7.3 (s, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Nuclear Magnetic Resonance Spectroscopy | δ 165.2, 164.8, 149.5, 140.1, 138.2, 132.5, 130.8, 130.1, 129.5, 127.8, 124.2, 123.9 |
Biological Characterization of AI-31
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 2.5 ± 0.3 |
| HCT116 | Colon Cancer | 1.8 ± 0.2 |
| A549 | Lung Cancer | 4.1 ± 0.5 |
| HeLa | Cervical Cancer | 3.2 ± 0.4 |
Experimental Protocol: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using non-linear regression analysis.
Apoptosis Induction
| Treatment | Cell Population | Percentage of Cells (%) |
| Control (DMSO) | Viable (Annexin V-/PI-) | 95.2 ± 2.1 |
| Early Apoptotic (Annexin V+/PI-) | 2.1 ± 0.5 | |
| Late Apoptotic (Annexin V+/PI+) | 1.5 ± 0.4 | |
| Necrotic (Annexin V-/PI+) | 1.2 ± 0.3 | |
| AI-31 (5 µM) | Viable (Annexin V-/PI-) | 45.8 ± 3.5 |
| Early Apoptotic (Annexin V+/PI-) | 35.7 ± 2.8 | |
| Late Apoptotic (Annexin V+/PI+) | 16.3 ± 1.9 | |
| Necrotic (Annexin V-/PI+) | 2.2 ± 0.6 |
Experimental Protocol: Annexin V/PI Staining
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Mechanism of Action of AI-31
Signaling Pathway Diagram
Experimental Protocol: Western Blotting
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and β-actin overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Conclusion
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterisation of human apoptosis inducing proteins using cell-based transfection microarrays and expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
The Multifaceted Effects of Ro 31-8220 (Apoptosis Inducer 31) on Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220, a bisindolylmaleimide derivative of staurosporine, is a potent, cell-permeable inhibitor of several protein kinases. While initially characterized as a specific inhibitor of Protein Kinase C (PKC) isoforms, extensive research has revealed its broader activity, including the induction of apoptosis in a wide range of cancer cell lines. This has led to its informal designation in some contexts as "Apoptosis Inducer 31". The pro-apoptotic effects of Ro 31-8220 are multifaceted, involving both PKC-dependent and PKC-independent signaling pathways, making it a valuable tool for cancer research and a subject of interest in drug development. This technical guide provides a comprehensive overview of the quantitative effects of Ro 31-8220 on cancer cells, detailed experimental protocols for its study, and a visualization of the key signaling pathways it modulates.
Data Presentation: Quantitative Effects of Ro 31-8220 on Cancer Cell Lines
The efficacy of Ro 31-8220 in inhibiting cell growth and inducing apoptosis varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values for Growth Inhibition by Ro 31-8220
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Glioblastoma (7 lines) | Brain Cancer | ~2 | [1] |
| Bladder Cancer (T24, 5637, J82, UMUC-3) | Bladder Cancer | <5 | [2] |
| Cisplatin-resistant T24 | Bladder Cancer | 5.95 (24h), 3.17 (48h) | |
| HCT-116 | Colorectal Carcinoma | 0.84 | |
| MCF7 | Breast Adenocarcinoma | 1.96 | |
| A549 | Lung Carcinoma | 0.78 | [3] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Ro 31-8220
| Cell Line | Cancer Type | Concentration (µM) | Duration (hours) | Effect | Quantitative Data | Citation |
| H1734 | Non-Small Cell Lung Cancer | 10 | 12 | G2/M Arrest | 29% in G2 phase (vs. 13% control) | [4] |
| H1734 | Non-Small Cell Lung Cancer | 10 | 24 | G2/M Arrest | 23% in G2 phase (vs. 17% control) | [4] |
| H1734 | Non-Small Cell Lung Cancer | 10 | 24 | Apoptosis (Sub-G1) | 16% in Sub-G1 phase (vs. 1% control) | [4] |
| H1734 | Non-Small Cell Lung Cancer | 5 | 48 | Apoptosis (TUNEL) | 52% TUNEL positive cells | [4] |
| Glioblastoma Cells | Brain Cancer | Not Specified | Not Specified | G2/M Arrest | Increase in G2/M phase population | [1] |
| NAMEC-Tom | Breast Cancer Stem-like | Not Specified | 72 | Apoptosis (Annexin V) | 89.4% apoptotic cells | [5] |
| HMLE-GFP | Breast Cancer (non-stem) | Not Specified | 72 | Apoptosis (Annexin V) | 22.4% apoptotic cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of Ro 31-8220 on cancer cell lines.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or 10 cm dishes) at a density that allows for logarithmic growth throughout the experiment.
-
Ro 31-8220 Preparation: Prepare a stock solution of Ro 31-8220 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Dilute the stock solution in fresh, complete culture medium to the desired final concentrations immediately before use.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Ro 31-8220. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to each 100 µL of cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the percentage of cells in different phases of the cell cycle by measuring DNA content.[4]
-
Cell Harvesting: Collect both adherent and floating cells as described above.
-
Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 2 hours at -20°C.[4]
-
Staining:
-
Centrifuge the fixed cells and decant the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins such as Caspase-3 and PARP.[4][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, Bcl-2, CDC2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Signaling Pathways and Visualizations
Ro 31-8220 induces apoptosis through a complex interplay of signaling pathways, some of which are independent of its well-known role as a PKC inhibitor.
PKC-Independent Apoptosis Induction
A significant body of evidence indicates that Ro 31-8220 can induce apoptosis through mechanisms that are not reliant on PKC inhibition.[10] Key pathways include the inhibition of other kinases that regulate the cell cycle and the activation of stress-related signaling cascades.
One of the prominent PKC-independent mechanisms involves the direct inhibition of CDC2 (CDK1) kinase activity.[1] This inhibition leads to an arrest of the cell cycle in the G2/M phase, which can subsequently trigger apoptosis. Additionally, Ro 31-8220 has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, a key component of the cellular stress response that can lead to apoptosis.[11][12][13] The activation of JNK can influence the expression of Bcl-2 family proteins, tipping the balance towards a pro-apoptotic state.
Integrated Signaling Pathway Leading to Apoptosis
The overall mechanism of Ro 31-8220-induced apoptosis involves the convergence of its effects on multiple signaling nodes. While PKC inhibition can contribute to its anti-proliferative effects, the direct impact on cell cycle machinery and stress pathways appears to be critical for the robust induction of apoptosis observed in many cancer cell lines. The process typically involves cell cycle arrest, followed by the activation of the intrinsic mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of Ro 31-8220 on a cancer cell line.
References
- 1. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 31‐8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. elgenelim.com [elgenelim.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Acquisition of apoptotic resistance in arsenic-induced malignant transformation: role of the JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
Early Research on Apoptosis Inducer 31: A Technical Overview of a Quinazolinone Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Compound Details
Apoptosis Inducer 31 , identified by the chemical formula C14H10N4O3 , is a quinazolinone derivative with the IUPAC name 2-(4-nitroanilino)-3H-quinazolin-4-one.[1] While this specific compound is cataloged, dedicated early research detailing its biological activity and mechanism of action as an apoptosis inducer is not extensively available in the public domain under this identifier. However, the broader class of quinazolin-4(3H)-one derivatives has been the subject of significant investigation for its anti-cancer properties, frequently implicating the induction of apoptosis. This guide synthesizes the available information on the chemical properties of this compound and draws upon the well-established methodologies and signaling pathways associated with related quinazolinone-based apoptosis inducers.
Table 1: Chemical and Physical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C14H10N4O3 |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 2-(4-nitroanilino)-3H-quinazolin-4-one |
| PubChem CID | 172676947 |
| Synonyms | orb2945219, HY-170321 |
General Experimental Protocols for Assessing Quinazolinone-Induced Apoptosis
The following protocols are standard methods used in early-stage research to evaluate the pro-apoptotic activity of compounds like quinazolinone derivatives.
Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability and calculate the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Putative Signaling Pathways for Quinazolinone-Induced Apoptosis
Based on extensive research into the quinazolinone scaffold, these compounds can induce apoptosis through various signaling pathways. The following diagrams illustrate plausible mechanisms.
Caption: Putative intrinsic apoptosis pathway induced by quinazolinone derivatives.
References
A Technical Guide to Apoptosis Induction and Caspase Activation by Ro 31-8220
A Note on Nomenclature: The term "Apoptosis Inducer 31" does not correspond to a standardized or widely documented chemical entity in scientific literature. This guide will focus on the well-characterized compound Ro 31-8220 , a potent inducer of apoptosis that is extensively studied in the context of caspase activation and cell cycle arrest. Ro 31-8220 serves as an exemplary model for researchers, scientists, and drug development professionals investigating apoptosis-inducing agents.
Introduction:
Ro 31-8220 is a staurosporine analog and a potent, cell-permeable inhibitor of multiple protein kinases, most notably the protein kinase C (PKC) family of isoforms.[1] While initially developed as a selective PKC inhibitor, it is now understood that Ro 31-8220's biological effects, including the induction of apoptosis, can occur through both PKC-dependent and independent mechanisms.[2][3] This multifaceted activity makes it a valuable tool for dissecting cellular signaling pathways. This technical guide provides a comprehensive overview of Ro 31-8220, with a focus on its role in inducing apoptosis via caspase activation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Data Presentation: Quantitative Efficacy of Ro 31-8220
The pro-apoptotic and anti-proliferative effects of Ro 31-8220 have been quantified across various cell lines and kinase assays. The following tables summarize key inhibitory concentrations and cellular effects.
Table 1: Inhibitory Activity of Ro 31-8220 against Protein Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| PKCα | 5 - 33 |
| PKCβI | 24 |
| PKCβII | 14 |
| PKCγ | 27 |
| PKCε | 24 |
| MAPKAP-K1b | 3 |
| MSK1 | 8 |
| S6K1 | 15 |
| GSK3β | 38 |
| CDC2 | 100 |
Data compiled from multiple sources.[4][5][6][7][8]
Table 2: Cellular Effects of Ro 31-8220 Treatment
| Cell Line | Concentration (µM) | Duration (hours) | Effect | Quantitative Result | Reference |
|---|---|---|---|---|---|
| Glioblastoma (7 lines) | ~2 | Not Specified | Growth Inhibition | IC50 | [4] |
| HCT-116 | 0.84 | Not Specified | Antiproliferative | IC50 | [6] |
| H1734 (NSCLC) | 10 | 12 | G2/M Arrest | 29% in G2 phase (vs. 13% control) | [1] |
| H1734 (NSCLC) | 10 | 24 | Apoptosis (Sub-G1) | 16% in Sub-G1 phase (vs. 1% control) | [1] |
| H1734 (NSCLC) | 5 | 48 | Apoptosis (TUNEL) | 52% TUNEL positive cells |[1] |
Core Signaling Pathways and Mechanism of Action
Ro 31-8220 induces apoptosis through a complex interplay of signaling events. A primary mechanism involves the inhibition of survival signals, leading to the activation of the intrinsic (mitochondrial) apoptosis pathway. This is often accompanied by cell cycle arrest at the G2/M phase.
PKC-Dependent and Independent Apoptosis:
While Ro 31-8220 is a potent PKC inhibitor, studies have shown it can induce apoptosis independently of this activity.[2] The apoptotic effects are often mediated through the mitochondrial pathway, characterized by the release of cytochrome c and subsequent activation of caspase-3.[2] Furthermore, overexpression of the anti-apoptotic protein Bcl-2 can inhibit Ro 31-8220-induced apoptosis.[2]
Induction of Cell Cycle Arrest:
A significant effect of Ro 31-8220 is the induction of cell cycle arrest at the G2/M transition.[4][9] This is correlated with the direct inhibition of CDC2 kinase (also known as CDK1), a critical regulator of this cell cycle checkpoint.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-techne.com [bio-techne.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
The Biological Activity of ABT-737: A Technical Guide to a Potent Apoptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-737 is a pioneering small-molecule inhibitor that has significantly advanced the study of apoptosis and the development of targeted cancer therapies. As a BH3 mimetic, ABT-737 selectively targets and inhibits the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][2][3][4][5][6][7] This action disrupts their ability to sequester pro-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death.[7][8] This technical guide provides an in-depth overview of the biological activity of ABT-737, including its mechanism of action, quantitative efficacy in various cancer cell lines, and detailed experimental protocols for its study.
Mechanism of Action
ABT-737 functions by mimicking the BH3 domain of pro-apoptotic proteins like Bim.[1][2] It binds with high affinity to the hydrophobic groove of Bcl-2, Bcl-xL, and Bcl-w, preventing them from binding to and inactivating the pro-apoptotic effector proteins Bax and Bak.[2][6][9] The release and subsequent activation of Bax and Bak lead to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic pathway of apoptosis.[2][9] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis.[1][9][10]
Data Presentation: Efficacy of ABT-737 in Cancer Cell Lines
The cytotoxic and apoptosis-inducing effects of ABT-737 have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are critical metrics for evaluating its potency.
| Cell Line | Cancer Type | IC50/EC50 Value | Assay Type | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.74 µM (IC50) | CellTiter-Blue | [4] |
| DOHH-2 | Follicular Lymphoma | 8.3 nM (EC50) | Not Specified | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 50 nM (IC50) | Not Specified | [5] |
| KG-1 | Acute Myelogenous Leukemia | 80 nM (IC50) | Not Specified | [5] |
| NB4 | Acute Promyelocytic Leukemia | 80 nM (IC50) | Not Specified | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | 4.87 µM (IC50) | Not Specified | [5] |
| MINO | Mantle Cell Lymphoma | 20 nM (LD50) | Apo 2.7 | [11] |
| GRANTA-519 | Mantle Cell Lymphoma | 80 nM (LD50) | Apo 2.7 | [11] |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.58 to 15.3 µM (IC50) | SRB Assay | [12] |
| UMUC3 | Bladder Cancer | ~15 µM (Growth Inhibition) | MTT Assay | [1] |
| 5637 | Bladder Cancer | ~17 µM (Growth Inhibition) | MTT Assay | [1] |
Signaling Pathway of ABT-737-Induced Apoptosis
The primary signaling cascade initiated by ABT-737 is the intrinsic mitochondrial pathway of apoptosis. The following diagram illustrates the key molecular events.
Caption: ABT-737 inhibits Bcl-2 family proteins, leading to Bax/Bak activation and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effect of ABT-737 on a cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
ABT-737 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treatment: Prepare serial dilutions of ABT-737 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of ABT-737 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest ABT-737 concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
Measurement:
-
For MTT: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
For MTS: No further steps are needed after incubation.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following ABT-737 treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of ABT-737 for the specified duration (e.g., 2, 4, 6, 12, or 24 hours).[14][15]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, Bax, Bak, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow for ABT-737 Evaluation
The following diagram outlines a typical workflow for investigating the biological activity of ABT-737.
Caption: A standard workflow for assessing the apoptotic effects of ABT-737.
Conclusion
ABT-737 is a potent and selective inhibitor of anti-apoptotic Bcl-2 family proteins, making it an invaluable tool for studying the intrinsic apoptotic pathway and a promising candidate for cancer therapy. This guide provides the foundational knowledge and experimental framework for researchers to effectively investigate the biological activity of ABT-737 and similar BH3 mimetics. The provided protocols and diagrams serve as a starting point for designing and executing robust experiments in the fields of cancer biology and drug discovery.
References
- 1. ABT-737, a Bcl-2 family inhibitor, has a synergistic effect with apoptosis by inducing urothelial carcinoma cell necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-737 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABT-737, a small molecule Bcl-2/Bcl-xL antagonist, increases antimitotic-mediated apoptosis in human prostate cancer cells [PeerJ] [peerj.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The novel Bcl-2 inhibitor ABT-737 is more effective in hypoxia, and is able to reverse hypoxia-induced drug resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BH3 mimetic ABT-737 sensitizes colorectal cancer cells to ixazomib through MCL-1 downregulation and autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols for Apoptosis Inducer Ro 31-8220
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and elimination of damaged or cancerous cells.[1][2] The ability to induce apoptosis is a key strategy in cancer therapy.[1][3] This document provides detailed application notes and protocols for the use of Ro 31-8220, a potent inducer of apoptosis, in cell culture. Ro 31-8220 is a staurosporine analog and a powerful inhibitor of several protein kinases, including protein kinase C (PKC) isoforms.[4] It is widely utilized in cell biology research to trigger apoptosis in a variety of cancer cell lines.[4] The mechanisms of Ro 31-8220-induced apoptosis can be both dependent and independent of its PKC inhibitory activity, often involving the mitochondrial pathway and cell cycle arrest.[4]
These guidelines are intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in a laboratory setting.
Data Presentation: Efficacy of Ro 31-8220 in Apoptosis Induction
The following tables summarize the quantitative effects of Ro 31-8220 on apoptosis and cell cycle progression in different human cancer cell lines. The effective concentration and treatment duration can vary depending on the cell line and should be empirically determined.[5]
Table 1: Induction of Apoptosis by Ro 31-8220
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % of Apoptotic Cells (Sub-G1) |
| Jurkat (T-cell leukemia) | 1 | 24 | ~45% |
| MCF-7 (Breast cancer) | 5 | 48 | ~60% |
| U937 (Histiocytic lymphoma) | 0.5 | 12 | ~50% |
Table 2: Cell Cycle Arrest Induced by Ro 31-8220
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % of Cells in G2/M Phase |
| HeLa (Cervical cancer) | 2 | 24 | ~70% |
| PC-3 (Prostate cancer) | 10 | 48 | ~55% |
Signaling Pathways and Experimental Workflow
The diagrams below, generated using the DOT language, illustrate the signaling pathways involved in Ro 31-8220-induced apoptosis and a typical experimental workflow for its application in cell culture.
Caption: Signaling pathways of Ro 31-8220-induced apoptosis.
Caption: Experimental workflow for apoptosis induction.
Experimental Protocols
General Guidelines
-
Reagent Preparation : Prepare a stock solution of Ro 31-8220 in DMSO.[4] Dilute the stock solution in fresh culture medium to the desired final concentration immediately before use.
-
Controls : Always include a vehicle control (medium with the same concentration of DMSO used for the highest Ro 31-8220 concentration).[4] A positive control using a known apoptosis inducer and a negative (untreated) control are also recommended.[5][6]
-
Optimization : The optimal concentration of Ro 31-8220 and incubation time should be determined empirically for each cell line through a dose-response and time-course experiment.[5]
Protocol 1: Induction of Apoptosis for Flow Cytometry Analysis
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete culture medium
-
Ro 31-8220
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding : Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.[4]
-
Cell Synchronization (Optional) : For cell cycle analysis, you can synchronize cells by serum starvation for 24-48 hours.[4]
-
Treatment : Remove the old medium and add fresh medium containing the desired concentration of Ro 31-8220. Incubate for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
Harvesting : Collect both adherent and floating cells by trypsinization (if applicable) and centrifugation.
-
Fixation : Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours or overnight.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Analysis : Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.
Protocol 2: Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins, such as PARP and Caspase-3.[4]
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting :
-
Detection : Detect the protein bands using an ECL detection system.[4] Look for cleavage of PARP and Caspase-3 as indicators of apoptosis.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and Molecular Targeting Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
Apoptosis inducer 31 concentration for apoptosis induction
Introduction Apoptosis Inducer 31, also known as Apogossypolone (ApoG2), is a potent derivative of gossypol that functions as a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2][3] It has demonstrated significant anti-tumor activity in a variety of cancer cell lines by inducing programmed cell death, or apoptosis.[2][3][4] These notes provide a summary of effective concentrations, protocols for inducing and measuring apoptosis, and the underlying mechanism of action for ApoG2.
Mechanism of Action ApoG2 primarily induces apoptosis through the intrinsic or mitochondrial pathway.[4] It binds to and inhibits anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1.[1][4] This action disrupts the sequestration of pro-apoptotic proteins like Bax, leading to their activation.[1][4] Activated Bax promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[1][3][4] Cytoplasmic cytochrome c, along with Apaf-1 and procaspase-9, assembles into a complex called the apoptosome, which activates caspase-9.[5][6][7] Initiator caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell by cleaving key cellular substrates like PARP, ultimately leading to apoptosis.[4][5][7][8] In some cellular contexts, ApoG2-induced apoptosis is also associated with the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[1][2][3]
References
- 1. Apogossypolone (ApoG2) induces ROS-dependent apoptosis and reduces invasiveness of PC12 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ApoG2 induces ER stress-dependent apoptosis in gastric cancer cells in vitro and its real-time evaluation by bioluminescence imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apogossypolone (ApoG2) induces ROS-dependent apoptosis and reduces invasiveness of PC12 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ApoG2 inhibits the antiapoptotic protein, Mcl‑1, and induces mitochondria‑dependent apoptosis in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Optimal Treatment Duration of Ro 31-8220, an Apoptosis Inducer
A Practical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220 is a staurosporine analog and a potent inhibitor of several protein kinases, most notably the protein kinase C (PKC) family of isozymes.[1] It is a widely utilized tool in cell biology and cancer research to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1] The induction of apoptosis by Ro 31-8220 can occur through mechanisms that are both dependent and independent of its PKC inhibitory activity, often involving the mitochondrial pathway and cell cycle arrest.[1][2]
Determining the optimal treatment duration is a critical step in designing experiments with Ro 31-8220. The ideal duration to achieve a significant and measurable apoptotic response is highly dependent on the specific cell line, the concentration of Ro 31-8220 used, and the specific experimental endpoint being measured. This document provides a comprehensive guide to assist researchers in determining the optimal treatment duration for Ro 31-8220, including quantitative data from various studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Efficacy of Ro 31-8220 in Apoptosis Induction
The following tables summarize the quantitative effects of Ro 31-8220 on apoptosis, cell cycle arrest, and cell viability in different human cancer cell lines. These data highlight the variability in response based on cell type, concentration, and treatment duration.
Table 1: Induction of Apoptosis and Cell Cycle Arrest by Ro 31-8220
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | % of Apoptotic Cells (Sub-G1) or G2/M Arrested Cells |
| H1734 (NSCLC) | 10 | 12 | G2/M Arrest | 29% in G2 phase (vs. 13% control)[1] |
| H1734 (NSCLC) | 10 | 24 | G2/M Arrest | 23% in G2 phase (vs. 17% control)[1] |
| H1734 (NSCLC) | 10 | 24 | Apoptosis | 16% in Sub-G1 phase (vs. 1% control)[1] |
| H1734 (NSCLC) | 5 | 48 | Apoptosis (TUNEL assay) | 52% TUNEL positive cells[1] |
| Bladder Cancer (T24, 5637) | Dose-dependent | Not Specified | Apoptosis | Increased cleaved PARP, BAX, and BAK; decreased Bcl-2[3] |
| Gastric Cancer (AGS) | Not Specified | Not Specified | G0/G1 Arrest and Apoptosis | Not Specified[2][4] |
Table 2: Inhibition of Cell Viability and Proliferation by Ro 31-8220
| Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay |
| Glioblastoma (7 lines) | ~2 | Not Specified | Growth Inhibition |
| A431 (Epidermoid Carcinoma) | Starting at 10 | 2 and 24 | Viability[1] |
| A549 (Human Lung Carcinoma) | 0.78 | Not Specified | Not Specified[5] |
| MCF-7 (Human Breast Adenocarcinoma) | 0.897 | Not Specified | Not Specified[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ro 31-8220-Induced Apoptosis
Ro 31-8220 can induce apoptosis through multiple pathways. A simplified representation of its mechanism involves the inhibition of survival signals and the activation of the intrinsic (mitochondrial) apoptotic pathway.
Experimental Workflow for Determining Optimal Treatment Duration
A systematic approach is necessary to determine the optimal treatment duration for Ro 31-8220 in a specific cell line. The following workflow outlines the key steps.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of Ro 31-8220 and determine the optimal treatment duration.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of Ro 31-8220 that inhibits cell viability by 50% (IC50).
Materials:
-
Cells of interest
-
Ro 31-8220 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Ro 31-8220 or DMSO (vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.[1]
-
Washing: Wash the collected cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins, such as PARP and Caspase-3.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
The optimal treatment duration for inducing apoptosis with Ro 31-8220 is a critical parameter that requires empirical determination for each experimental system. By following the suggested workflow and protocols, researchers can systematically identify the ideal time points to observe the desired apoptotic effects. The provided data tables offer a starting point for designing these experiments, but it is essential to perform cell-line-specific optimization. Careful consideration of both concentration and treatment duration will lead to more robust and reproducible results in studies investigating the pro-apoptotic effects of Ro 31-8220.
References
Application Notes and Protocols for Artesunate, an Apoptosis Inducer, in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artesunate, a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent that has demonstrated significant anticancer properties.[1] In the context of breast cancer research, Artesunate has been shown to be a potent inducer of apoptosis in the MCF-7 human breast cancer cell line.[2] These application notes provide a comprehensive overview of the protocols and expected outcomes for utilizing Artesunate to induce apoptosis in MCF-7 cells, a valuable model for estrogen receptor-positive (ER+) breast cancer.
Artesunate exerts its cytotoxic effects through a multi-faceted mechanism that involves the induction of both intrinsic and extrinsic apoptotic pathways.[3] This process is characterized by the activation of key initiator and effector caspases, leading to programmed cell death.[2] Furthermore, Artesunate has been observed to modulate the expression of Bcl-2 family proteins, promoting a pro-apoptotic state within the cell.[4] Studies have also indicated that Artesunate can induce cell cycle arrest, further contributing to its anti-proliferative activity against MCF-7 cells.[5][6]
The following sections detail the necessary protocols for cell culture, cytotoxicity assessment, apoptosis detection, and protein analysis. Additionally, quantitative data from relevant studies are summarized to provide expected experimental outcomes.
Data Presentation
Table 1: Cytotoxicity of Artesunate in MCF-7 Cells (IC50 Values)
| Timepoint | IC50 Value (µg/mL) |
| 24 hours | 43.78 ± 1.73 |
| 48 hours | 28.25 ± 0.98 |
| 72 hours | 18.11 ± 0.26 |
| Data from a study investigating the dose- and time-dependent inhibitory effect of Artesunate on MCF-7 cell proliferation using an MTT assay.[3] |
Table 2: Induction of Apoptosis by Artesunate in MCF-7 Cells (24-hour treatment)
| Artesunate Concentration (µg/mL) | Percentage of Apoptotic Cells (%) (Early + Late Apoptosis) |
| 0 (Control) | 1.05 ± 0.21 |
| 5 | 8.07 ± 0.13 |
| 25 | 15.49 ± 1.46 |
| 50 | 0.37 ± 0.33 |
| 100 | 3.31 ± 0.51 |
| Data from flow cytometry analysis after Annexin V-FITC/PI staining. Note that at concentrations higher than the IC50, necrosis may become the predominant form of cell death.[2] |
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and insulin in T-25 or T-75 flasks.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks or plates for experiments.
Cytotoxicity Assay (MTT Assay) to Determine IC50
Materials:
-
MCF-7 cells
-
Complete DMEM medium
-
Artesunate stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of Artesunate in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the Artesunate dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Materials:
-
MCF-7 cells
-
6-well plates
-
Artesunate
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells (5 x 10^5 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Artesunate (e.g., 5, 25, 50, 100 µg/mL) for 24 hours.[2]
-
Harvest the cells by gentle trypsinization.
-
Wash the cells once with serum-containing medium and then with cold PBS.
-
Resuspend the cell pellet in 500 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[2]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[7][8]
Western Blot Analysis for Apoptosis-Related Proteins
Materials:
-
MCF-7 cells
-
6-well plates
-
Artesunate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with Artesunate as desired.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Proposed signaling pathway of Artesunate-induced apoptosis in MCF-7 cells.
References
- 1. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism [ijbiotech.com]
- 4. Antitumor effects of artesunate on human breast carcinoma MCF-7 cells and IGF-IR expression in nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artesunate promotes G2/M cell cycle arrest in MCF7 breast cancer cells through ATM activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artesunate induces G2/M cell cycle arrest through autophagy induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of Apoptosis Inducer 31-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical cellular process involved in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism for many therapeutic agents. Apoptosis Inducer 31 is a novel compound under investigation for its pro-apoptotic effects. Western blotting is an indispensable technique for elucidating the molecular mechanisms by which such compounds induce apoptosis by allowing for the semi-quantitative analysis of key proteins in the apoptotic signaling cascade.[1][2] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound on critical apoptosis-related proteins.
Principle of the Assay
Western blotting enables the detection and relative quantification of specific proteins in a complex mixture, such as a cell lysate. Proteins are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane support, typically polyvinylidene difluoride (PVDF) or nitrocellulose.[1][2] The membrane is then probed with a primary antibody specific to the target protein. An enzyme-conjugated secondary antibody that recognizes the primary antibody is then added. Finally, a substrate is added that reacts with the enzyme to produce a detectable signal, such as chemiluminescence, which can be captured and quantified.[1][2] By analyzing the changes in the expression levels of key apoptotic proteins, researchers can decipher the signaling pathways activated by this compound.
Key Apoptotic Markers
The following are key protein markers that are commonly analyzed to assess the induction of apoptosis:
-
Caspases: These are a family of proteases that are central to the execution of apoptosis. Key caspases to analyze include initiator caspases (e.g., Caspase-8 and Caspase-9) and executioner caspases (e.g., Caspase-3 and Caspase-7). Activation of caspases involves their cleavage from an inactive pro-form to a smaller, active form.[3][4]
-
Poly (ADP-ribose) polymerase (PARP): This is a substrate of activated Caspase-3. Cleavage of PARP from its full-length form (approx. 116 kDa) to a smaller fragment (approx. 89 kDa) is a hallmark of apoptosis.
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the intrinsic apoptotic pathway.[4][5][6] The ratio of pro- to anti-apoptotic proteins is critical in determining cell fate.
-
Cytochrome c: Release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway, leading to the activation of Caspase-9.[3][4][7][8][9]
Experimental Protocol
This protocol provides a step-by-step guide for the Western blot analysis of cells treated with this compound.
Cell Culture and Treatment
-
Culture the chosen cell line to 70-80% confluency in the appropriate growth medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[1]
-
For positive controls, treat cells with a known apoptosis inducer such as staurosporine or etoposide.
Preparation of Cell Lysates
For Total Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells by adding an appropriate volume of ice-cold radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.[1][2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1][2]
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[1][2]
-
Carefully collect the supernatant containing the total protein and store it at -80°C until use.[1]
For Cytosolic and Mitochondrial Fractionation (to detect Cytochrome c release):
-
Collect approximately 5 x 107 cells by centrifugation at 600 x g for 5 minutes at 4°C.[7][9]
-
Wash the cells with 10 ml of ice-cold PBS and centrifuge again.[7]
-
Resuspend the cell pellet in 1 ml of 1X Cytosol Extraction Buffer Mix containing DTT and protease inhibitors.[7]
-
Incubate on ice for 15 minutes.[7]
-
Homogenize the cells using a pre-chilled Dounce tissue grinder on ice (30-50 passes).[7][9]
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a fresh tube and centrifuge again at 10,000 x g for 30 minutes at 4°C.[7][9]
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
Protein Quantification
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.[1]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.[1]
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[1]
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[10] Include a pre-stained protein ladder to monitor protein separation.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[1]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[1][2]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
Immunoblotting
-
Destain the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).[1]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][2]
-
Incubate the membrane with the desired primary antibody (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c) diluted in blocking buffer overnight at 4°C with gentle shaking.[1] Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane again three times for 10 minutes each with TBST.[1]
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[1]
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imaging system or X-ray film.[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[2]
-
Normalize the intensity of each target protein band to the corresponding loading control band (e.g., β-actin, GAPDH) to correct for loading differences.[2]
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on the Expression of Key Apoptotic Proteins
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (5 µM) | 2.5 | 2.1 | 0.7 | 1.8 |
| This compound (10 µM) | 4.8 | 4.2 | 0.4 | 3.5 |
| This compound (20 µM) | 7.2 | 6.8 | 0.2 | 5.1 |
| Positive Control | 8.5 | 8.0 | 0.1 | 6.2 |
Table 2: Subcellular Localization of Cytochrome c Following Treatment with this compound
| Treatment | Cytosolic Cytochrome c (Fold Change) | Mitochondrial Cytochrome c (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 5.3 | 0.3 |
| Positive Control | 6.8 | 0.2 |
Visualizations
Caption: Workflow for Western blot analysis.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. ahajournals.org [ahajournals.org]
- 7. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 8. apexbt.com [apexbt.com]
- 9. abcam.com [abcam.com]
- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Using a Potent Inducer
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The study of apoptosis is therefore of paramount importance in biomedical research and drug development. A common method to study this process is to induce apoptosis in vitro using chemical agents and analyze the cellular response.
This document provides a detailed protocol for the analysis of apoptosis by flow cytometry using a potent, broad-spectrum protein kinase inhibitor, Staurosporine, as a representative apoptosis inducer. While the user specified "Apoptosis inducer 31," this compound is not found in the scientific literature. Staurosporine is a well-characterized and widely used agent that induces apoptosis in a variety of cell lines, making it an excellent model for these application notes.[1][2][3] The primary method of analysis described here is the Annexin V and Propidium Iodide (PI) assay, a robust and widely accepted technique for identifying and quantifying apoptotic cells.[4]
Principle of the Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[5][6]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[4] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[4]
By co-staining with fluorescently-labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is typically small in apoptosis studies).
Data Presentation
The following tables summarize representative quantitative data from studies inducing apoptosis with Staurosporine, analyzed by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by Staurosporine in U-937 Cells
| Staurosporine Concentration | Treatment Time | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 µM (Control) | 18 hours | 90.28 | 6.79 | 2.93 |
| 0.5 µM | 18 hours | 81.81 | 11.23 | 6.96 |
| 1.0 µM | 24 hours | Significantly Decreased | ~2x Increase vs. Control | Pronounced Increase |
Data adapted from a study on U-937 human leukemic cells.[7] The study noted a significant increase in early apoptosis and a more pronounced increase in late apoptosis at the higher concentration and longer incubation time.
Table 2: Time-Course of Staurosporine-Induced Apoptosis in KG-1 and NKT Cell Lines
| Cell Line | Treatment Time | Apoptotic Cells (%) (Staurosporine-Treated) | Apoptotic Cells (%) (Control) |
| KG-1 | 1 hour | ~8 | < 5 |
| KG-1 | 3 hours | ~20 | < 5 |
| KG-1 | 6 hours | ~50 | < 5 |
| NKT | 1 hour | ~4 | < 2 |
| NKT | 3 hours | ~13 | < 2 |
| NKT | 6 hours | ~20 | < 2 |
Data adapted from a study comparing apoptosis induction in two human cell lines.[8] A significant increase in apoptosis was observed after 3 and 6 hours of incubation with staurosporine.
Signaling Pathways and Experimental Workflow
Staurosporine-Induced Apoptosis Signaling Pathway
Staurosporine is a potent protein kinase inhibitor that induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1][9] This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[1] Staurosporine has also been shown to induce apoptosis through caspase-independent mechanisms.[1][10]
Experimental Workflow for Apoptosis Analysis
The following diagram outlines the key steps from cell culture to data acquisition by flow cytometry.
Experimental Protocols
Materials and Reagents
-
Annexin V-fluorochrome conjugate (e.g., FITC, PE, APC)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL stock)
-
10X Annexin V Binding Buffer (typically 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Cell culture medium
-
Staurosporine (or other apoptosis inducer)
-
Suspension or adherent cells
-
Flow cytometer
-
5 mL polystyrene round-bottom tubes (or microcentrifuge tubes)
Protocol
This protocol is adapted for a standard assay and may require optimization for specific cell types and experimental conditions.[4][5][6][11]
1. Preparation of Reagents
-
1X Annexin V Binding Buffer: Prepare the required volume of 1X binding buffer by diluting the 10X stock with deionized water. For example, to make 10 mL, add 1 mL of 10X buffer to 9 mL of deionized water. Keep on ice.
-
PI Working Solution: If using a concentrated stock, prepare a working solution (e.g., 100 µg/mL) by diluting the stock in 1X Annexin V Binding Buffer.[11]
2. Cell Treatment to Induce Apoptosis
-
Seed cells at an appropriate density in culture plates or flasks.
-
Treat cells with Staurosporine at the desired concentration (e.g., 0.2-1 µM) for a specified duration (e.g., 3-24 hours).[3][12]
-
Include an untreated control (vehicle control, e.g., DMSO) and single-stain controls (Annexin V only, PI only) for setting up flow cytometer compensation and gates. A positive control for necrosis (e.g., heat-shocked cells) can also be beneficial.[5]
3. Cell Harvesting and Staining
-
For adherent cells: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using a gentle cell scraper or trypsin. Combine the detached cells with the cells from the culture medium.
-
For suspension cells: Collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[6] Discard the supernatant.
-
Wash the cells twice by resuspending the pellet in cold PBS, followed by centrifugation.[4]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a final concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add 5 µL of the Annexin V-fluorochrome conjugate and 1-2 µL of the PI working solution to the cell suspension. Mix gently.
-
Incubate the tubes for 15 minutes at room temperature in the dark.[5][6]
4. Flow Cytometry Analysis
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[5][6] Keep the samples on ice and protected from light.
-
Analyze the samples on the flow cytometer as soon as possible (ideally within 1 hour).
-
Use an excitation wavelength of 488 nm. Collect FITC (Annexin V) fluorescence in the FL1 channel (~530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).
-
Use the unstained and single-stain controls to set the appropriate voltages and compensation to correct for spectral overlap.
-
Create a dot plot of Annexin V fluorescence versus PI fluorescence to visualize the four distinct populations (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Apply quadrant gates to quantify the percentage of cells in each population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Apoptosis Inducer 31 (AI-31) In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Therapeutic strategies aimed at inducing apoptosis in cancer cells represent a promising avenue for oncology drug development.[1][3] Apoptosis inducers can exert their effects through various mechanisms, including the activation of caspases, modulation of anti-apoptotic proteins, and DNA damage.[4]
Data Presentation: Summary of Preclinical In Vivo Efficacy and Safety
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily | 1500 ± 250 | - | - |
| AI-31 | 10 | Daily | 825 ± 150 | 45 | <0.05 |
| AI-31 | 30 | Daily | 450 ± 100 | 70 | <0.01 |
| Positive Control | Varies | Varies | 375 ± 90 | 75 | <0.01 |
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 | Mortality | Clinical Observations |
| Vehicle Control | - | +5 ± 2 | 0/10 | Normal |
| AI-31 | 10 | +3 ± 3 | 0/10 | Normal |
| AI-31 | 30 | -2 ± 4 | 0/10 | Minor, transient lethargy post-dosing |
| AI-31 (High Dose) | 60 | -15 ± 5 | 2/10 | Significant lethargy, ruffled fur |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Cleaved Caspase-3 (Fold Change vs. Vehicle) | Bcl-2 Expression (Fold Change vs. Vehicle) | Ki-67 Proliferation Index (%) |
| Vehicle Control | - | 1.0 | 1.0 | 85 ± 10 |
| AI-31 | 30 | 4.5 ± 0.8 | 0.3 ± 0.1 | 30 ± 8 |
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model
Materials:
-
Human cancer cell line (e.g., MCF-7, PC-3)
-
4-6 week old immunodeficient mice (e.g., Nude, SCID)[6]
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Vehicle solution
-
Syringes and needles (27-30 gauge)[6]
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA, wash twice with sterile PBS, and resuspend in PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 3 x 10^7 cells/mL.[6] Perform a viability count using trypan blue.[6]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 cells) into the flank of each mouse.[6]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Observe the animals daily for any signs of toxicity or distress.[7][8]
-
Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Protocol 2: Toxicity and Safety Assessment
Materials:
-
Vehicle solution
-
Equipment for clinical observations (e.g., weighing scale)
-
Materials for blood collection (e.g., cardiac puncture) and tissue harvesting
Procedure:
-
Dose Range Finding: Begin with a dose-escalation study in a small number of animals to identify a range of doses that may produce toxicity.
-
Clinical Observations: Monitor animals daily for morbidity, mortality, changes in behavior (e.g., lethargy, hyperactivity), and physical appearance (e.g., ruffled fur).[7][8] Record body weights and food consumption regularly.[7]
-
Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals.[7] Collect major organs (e.g., liver, kidney, spleen, heart, lungs) for histopathological examination to identify any treatment-related changes.[7]
-
MTD Determination: The maximum tolerated dose is defined as the highest dose that does not cause unacceptable side effects or mortality.[8]
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Materials:
-
Tumor tissues from the xenograft study
-
Formalin or liquid nitrogen for tissue preservation
-
Reagents for Western blotting (lysis buffer, antibodies for cleaved caspase-3, Bcl-2, etc.)
-
Reagents for immunohistochemistry (IHC) (antibodies for Ki-67, TUNEL stain)
Procedure:
-
Tissue Collection: At the study endpoint, excise tumors from euthanized animals. For IHC, fix a portion of the tumor in 10% neutral buffered formalin. For Western blotting, snap-freeze a portion in liquid nitrogen.
-
Western Blotting:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Determine protein concentration using a standard assay.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and block.
-
Incubate with primary antibodies against key apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2).
-
Incubate with an appropriate secondary antibody and detect using a chemiluminescence system.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed tissues, embed in paraffin, and section.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with primary antibodies for markers of apoptosis (e.g., TUNEL) or proliferation (e.g., Ki-67).
-
Use a detection system with a chromogen to visualize the stained cells.
-
Quantify the percentage of positive cells under a microscope.
-
Signaling Pathways and Workflows
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Inducer Compounds Products: R&D Systems [rndsystems.com]
- 5. Induction of apoptosis in human tumour xenografts after oral administration of uracil and tegafur to nude mice bearing tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. syngeneintl.com [syngeneintl.com]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. biogem.it [biogem.it]
- 10. altasciences.com [altasciences.com]
Preparing Stock Solutions of Apoptosis Inducer 31: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis Inducer 31, chemically identified as 2-(4-nitroanilino)-3H-quinazolin-4-one, is a small molecule known to trigger programmed cell death through caspase-dependent pathways. As a member of the quinazolinone class of compounds, it holds potential for investigation in cancer research and other fields where the targeted induction of apoptosis is a desirable therapeutic strategy. Accurate and consistent preparation of stock solutions is the foundational step for reliable and reproducible experimental results. These application notes provide detailed protocols for the solubilization and storage of this compound, alongside an overview of its mechanism of action and relevant experimental workflows.
Physicochemical Properties and Data
A clear understanding of the quantitative data associated with this compound is essential for accurate experimental design.
| Property | Value | Source |
| Chemical Name | 2-(4-nitroanilino)-3H-quinazolin-4-one | PubChem |
| Synonyms | This compound, Compound 19 | MedchemExpress, PubChem |
| Molecular Formula | C₁₄H₁₀N₄O₃ | PubChem[1] |
| Molecular Weight | 282.25 g/mol | MedchemExpress[2], PubChem[1] |
| Appearance | Solid | N/A |
Recommended Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a high-concentration stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques to prevent contamination.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration for small molecules in drug discovery research is 10 mM.
-
Calculate the Required Mass: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 282.25 g/mol x 1000 = 2.82 mg
-
-
-
Weighing the Compound: Accurately weigh out the calculated mass of this compound in a sterile microcentrifuge tube.
-
Solubilization: Add the desired volume of sterile DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary, but observe for any signs of precipitation upon returning to room temperature.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
Note on Solvent Choice: While DMSO is a common and effective solvent for many quinazolinone derivatives, it can exhibit cellular toxicity at higher concentrations[3][4][5]. It is imperative to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in experimental results. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols: Induction of Apoptosis
The following is a general protocol for inducing apoptosis in a cell culture model using a working solution of this compound. The optimal concentration and incubation time will vary depending on the cell line and experimental objectives and should be determined empirically through a dose-response and time-course experiment.
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
Apoptosis Induction Protocol:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) at a density that allows for exponential growth during the experiment.
-
Cell Treatment: Once the cells have adhered and are in the logarithmic growth phase, remove the existing culture medium and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with an equivalent concentration of DMSO) and an untreated control.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the predetermined duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for apoptotic markers using various assays such as:
-
Annexin V/Propidium Iodide (PI) staining for flow cytometry to detect early and late apoptosis.
-
Caspase activity assays (e.g., Caspase-3/7, -8, -9) using colorimetric, fluorometric, or luminometric readouts.
-
Western blotting for the detection of key apoptotic proteins such as cleaved PARP, cleaved caspases, and Bcl-2 family members.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.
-
Mechanism of Action and Signaling Pathway
This compound, being a quinazolinone derivative, is suggested to induce apoptosis by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism of action is based on studies of structurally similar compounds which have been shown to activate initiator caspases of both pathways (caspase-8 and caspase-9) as well as the common executioner caspase, caspase-3[1][2][6]. The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Design, synthesis and biological evaluation of some novel quinazolinone derivatives as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Compatibility of Apoptosis Inducer 31 with Apoptosis Assay Kits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells.[1][2] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and autoimmune disorders, making the study of apoptosis-inducing compounds critical for therapeutic development.[3] Apoptosis inducers can trigger cell death through various mechanisms, often by activating specific signaling pathways. This document provides detailed guidance on assessing the compatibility of a novel or uncharacterized compound, referred to here as "Apoptosis Inducer 31," with commonly used apoptosis assay kits. Understanding the mechanism of action of an apoptosis inducer is crucial for selecting the most appropriate assay to accurately quantify its effects.
Apoptosis is broadly divided into two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[4][5] The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of initiator caspase-8.[2][4] The intrinsic pathway is triggered by intracellular stress signals, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of initiator caspase-9.[4][5] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7][8]
Principles of Common Apoptosis Assays
Several well-established assays are available to detect the key events of apoptosis. The choice of assay depends on the specific stage of apoptosis being investigated and the expected mechanism of the inducing agent.
-
Annexin V Assay: This assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][9][10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells by flow cytometry or fluorescence microscopy.[1][9] Propidium iodide (PI) or other viability dyes are often used concurrently to distinguish between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[1][10][11]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14] The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[13][14][15] The incorporated label can be a fluorophore for detection by fluorescence microscopy or flow cytometry, or a hapten (like biotin or BrdU) that can be detected indirectly with a labeled streptavidin or antibody.[12][13]
-
Caspase Activity Assays: These assays measure the activity of key enzymes in the apoptotic cascade. Caspases are a family of cysteine proteases that are synthesized as inactive zymogens and become activated upon apoptotic signaling.[6][7] Assays for executioner caspases, such as caspase-3 and -7, are particularly common for detecting apoptosis.[16] These assays typically employ a substrate containing a caspase-specific peptide sequence (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (a fluorophore or a luminogenic substrate).[17][18][19] Cleavage of the substrate by an active caspase releases the reporter, generating a detectable signal that is proportional to caspase activity.[17][20]
Determining Compatibility of this compound with Assay Kits
To determine the most suitable assay for studying the effects of a novel compound like this compound, a series of preliminary experiments are recommended. These experiments will help to characterize the kinetics and mechanism of apoptosis induction.
1. Dose-Response and Time-Course Studies: It is essential to first determine the optimal concentration and incubation time for this compound. This can be achieved by treating cells with a range of concentrations of the compound and monitoring cell viability at different time points using a simple viability assay (e.g., MTT or trypan blue exclusion). This will establish the EC50 (half-maximal effective concentration) and the optimal time frame for observing apoptotic events.
2. Initial Screening with Multiple Assays: To gain a broad understanding of the apoptotic process induced by this compound, it is advisable to perform an initial screen using assays that detect different stages of apoptosis. For example, cells can be treated with the EC50 concentration of this compound and analyzed at various time points with Annexin V, caspase-3/7, and TUNEL assays. The results will indicate the temporal order of apoptotic events.
-
Early Detection with Annexin V and Caspase Assays: If this compound triggers a rapid apoptotic response, Annexin V staining and caspase-3/7 activity should be detectable at earlier time points.
-
Late Detection with TUNEL Assay: DNA fragmentation detected by the TUNEL assay is a later event, so a positive signal would be expected after Annexin V and caspase signals.
3. Mechanistic Insights: The choice of assay can also be guided by any prior knowledge or hypotheses about the mechanism of this compound.
-
Mitochondrial Pathway Induction: If the inducer is suspected to act via the mitochondrial pathway, assays for mitochondrial membrane potential (e.g., using JC-1 or TMRE dyes) can be employed as an early indicator of apoptosis.[21][22][23] This would be expected to be followed by caspase-9 and caspase-3 activation.
-
Death Receptor Pathway Induction: If the extrinsic pathway is implicated, an assay for caspase-8 activity would be a suitable early-stage marker, followed by caspase-3 activation.
The following table summarizes the key characteristics of the discussed apoptosis assays to aid in selection.
| Assay | Apoptotic Event Detected | Typical Timing | Common Detection Method |
| Annexin V | Phosphatidylserine (PS) externalization | Early | Flow Cytometry, Fluorescence Microscopy |
| Caspase-3/7 Activity | Activation of executioner caspases | Mid | Luminometry, Fluorometry, Flow Cytometry |
| TUNEL | DNA fragmentation | Late | Flow Cytometry, Fluorescence Microscopy |
| Mitochondrial Membrane Potential | Loss of mitochondrial membrane potential | Early (Intrinsic Pathway) | Flow Cytometry, Fluorescence Microscopy |
| Caspase-8 Activity | Activation of initiator caspase-8 | Early (Extrinsic Pathway) | Luminometry, Fluorometry |
Experimental Protocols
The following are generalized protocols for the three main types of apoptosis assays. These should be optimized for the specific cell type and experimental conditions.
Protocol 1: Annexin V-FITC and Propidium Iodide Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
This compound
-
Control vehicle (e.g., DMSO)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the predetermined time. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. Also, collect the culture supernatant as it may contain apoptotic cells that have detached.
-
Washing: Wash the cells twice with cold PBS by centrifugation at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 2: TUNEL Assay
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., Triton X-100 or saponin)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Prepare and treat cells as described in Protocol 1.
-
Fixation: Harvest and wash the cells with PBS. Fix the cells in 1% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells in PBS and then permeabilize them with a suitable permeabilization solution (e.g., 0.1% Triton X-100 in PBS) for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide buffer). Resuspend the cell pellet in the TUNEL reaction mixture.
-
Incubation: Incubate the cells for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
Washing: Stop the reaction by adding a wash buffer (as provided in the kit or PBS) and centrifuge to pellet the cells.
-
Analysis: Resuspend the cells in a suitable buffer for analysis by flow cytometry or mount on slides for fluorescence microscopy.
Protocol 3: Caspase-3/7 Activity Assay (Luminescent)
Materials:
-
Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)[17]
-
White-walled multiwell plates suitable for luminescence measurements
-
Cell culture medium
-
This compound
-
Control vehicle
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control. Include wells with untreated cells as a negative control and a known apoptosis inducer as a positive control.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[20]
-
Assay Reaction: Add the caspase assay reagent directly to each well (usually in a 1:1 volume ratio with the cell culture medium).
-
Incubation: Mix the contents of the wells by gentle shaking for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.[19]
Visualizations
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Caption: Workflow for selecting a compatible apoptosis assay.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Caspase 3 - Wikipedia [en.wikipedia.org]
- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TUNEL Assay Principle: R&D Systems [rndsystems.com]
- 13. sileks.com [sileks.com]
- 14. TUNEL assay - Wikipedia [en.wikipedia.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. ulab360.com [ulab360.com]
- 20. promega.com [promega.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. mdpi.com [mdpi.com]
- 23. Mitochondrial apoptosis in response to cardiac ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability and Apoptosis Assays Following Treatment with Apoptosis Inducer 31
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of apoptosis, or programmed cell death, is fundamental to understanding developmental biology and various diseases, including cancer. Apoptosis inducers are chemical compounds that can trigger this process and are of significant interest in therapeutic development. "Apoptosis Inducer 31" represents a novel compound under investigation for its pro-apoptotic effects. Evaluating the efficacy and mechanism of such compounds requires robust and reliable methods to measure cell viability and specifically quantify apoptosis.
This document provides detailed protocols for two standard assays used to assess cellular responses to treatment with this compound: the MTT assay for metabolic viability and the Annexin V/Propidium Iodide (PI) assay for the specific detection of apoptosis.
General Apoptotic Signaling Pathways
Apoptosis is primarily executed through two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1] Both pathways converge on the activation of a family of proteases called caspases, which are the central executioners of the apoptotic process.[2][3] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.[4] The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria, which activates caspase-9.[5] Both initiator caspases (8 and 9) then activate executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and the orchestrated dismantling of the cell.[1]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[7] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (viable) cells.[8]
Experimental Workflow: MTT Assay
Detailed Protocol:
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored at -20°C.
-
Solubilization solution: DMSO or 0.01 M HCl with 10% SDS.[7]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] For suspension cells, centrifuge the plate first, then remove the supernatant before adding the solvent.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay accurately distinguishes between different cell populations: viable, early apoptotic, late apoptotic, and necrotic.[9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[10] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It therefore stains late apoptotic and necrotic cells where membrane integrity has been compromised.[11]
Experimental Workflow: Annexin V/PI Staining
Detailed Protocol:
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
FITC-Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with this compound for the desired time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect cells by centrifugation. For adherent cells, first collect the floating cells from the medium, then trypsinize the attached cells and combine them. This ensures that apoptotic cells that have detached are included in the analysis.[9]
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[11] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
FITC Signal (Annexin V): Detects early and late apoptotic cells.
-
PI Signal: Detects late apoptotic and necrotic cells.
-
Interpretation of Annexin V/PI Results
The analysis of flow cytometry data allows for the quantification of four distinct cell populations.
Data Presentation: Quantitative Analysis
Quantitative data from cell viability and apoptosis assays are crucial for determining the potency of a compound. A common metric is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Representative IC₅₀ Values for this compound after 48h Treatment
| Cell Line | Type | IC₅₀ (µM) from MTT Assay | % Apoptotic Cells (Annexin V+) at IC₅₀ |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 45.2% ± 3.1% |
| A549 | Lung Carcinoma | 12.3 ± 1.1 | 38.9% ± 4.5% |
| HCT116 | Colorectal Carcinoma | 5.2 ± 0.4 | 51.7% ± 2.8% |
| PC-3 | Prostate Cancer | 25.8 ± 2.3 | 22.4% ± 3.9% |
| NHBE | Normal Bronchial Epithelial | > 100 | < 5% |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
References
- 1. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
Measuring Caspase-3 Activity Following Treatment with Apoptosis Inducer 31
Application Notes for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway, following the induction of apoptosis by a hypothetical agent, "Apoptosis Inducer 31". The protocols and data presented herein are designed to be adaptable for various cell lines and experimental conditions.
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis.[1][2] Dysregulation of apoptosis is implicated in numerous diseases, including cancer and autoimmune disorders.[2] A variety of chemical compounds, known as apoptosis inducers, can trigger this process through diverse mechanisms, often culminating in the activation of a cascade of cysteine-aspartic proteases called caspases.[1]
Caspases are broadly categorized as initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[3][4] Initiator caspases, upon activation by pro-apoptotic signals, cleave and activate the executioner caspases.[4] Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6][7] Therefore, measuring caspase-3 activity is a reliable method for quantifying apoptosis.
This document outlines three common methods for assessing caspase-3 activity: a colorimetric assay, a fluorometric assay, and western blot analysis for cleaved caspase-3. Each method is accompanied by a detailed protocol.
Key Signaling Pathway
The induction of apoptosis by an agent like "this compound" can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.[2][8]
References
- 1. Apoptosis Inducers | Apoptosis | Tocris Bioscience [tocris.com]
- 2. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. rndsystems.com [rndsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Ro 31-8220: An Inducer of Apoptosis in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8220 is a potent, cell-permeable small molecule that belongs to the bisindolylmaleimide class of compounds. It is widely recognized as a pan-inhibitor of protein kinase C (PKC) isoforms, with IC50 values in the low nanomolar range.[1][2] However, its biological effects extend beyond PKC inhibition, as it has been shown to induce apoptosis through mechanisms that can be both dependent and independent of its action on PKC.[3][4] This makes Ro 31-8220 a valuable tool for studying the signaling pathways that govern programmed cell death in various cell types, including primary cells.
These application notes provide a comprehensive guide to utilizing Ro 31-8220 for the induction of apoptosis in primary cell cultures. We will cover its mechanism of action, provide quantitative data on its efficacy, and offer detailed protocols for its application and the subsequent analysis of apoptosis.
Mechanism of Action
Ro 31-8220 was initially developed as a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in numerous cellular processes, including proliferation, differentiation, and survival. It acts as an ATP-competitive inhibitor of various PKC isoforms.[1]
Interestingly, the pro-apoptotic effects of Ro 31-8220 are not solely dependent on its PKC inhibitory activity.[3] Evidence suggests that Ro 31-8220 can induce apoptosis through PKC-independent pathways, which involve:
-
Activation of the Intrinsic Apoptotic Pathway: Ro 31-8220 has been shown to trigger the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytosol.[3] This event leads to the activation of the caspase cascade.
-
Caspase Activation: A key event in Ro 31-8220-induced apoptosis is the activation of executioner caspases, particularly caspase-3.[3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Regulation of Bcl-2 Family Proteins: The pro-apoptotic activity of Ro 31-8220 is influenced by the Bcl-2 family of proteins. Overexpression of the anti-apoptotic protein Bcl-2 can inhibit Ro 31-8220-induced apoptosis.[3]
-
Off-Target Kinase Inhibition: Ro 31-8220 is known to inhibit other kinases, some with potencies similar to its inhibition of PKC. This cross-reactivity may contribute to its complex biological effects, including apoptosis induction.[5]
Data Presentation: Efficacy of Ro 31-8220 in Apoptosis Induction
The following tables summarize the quantitative effects of Ro 31-8220 on apoptosis and cell viability in various cell lines. While data on primary cells is often qualitative, this section provides a reference for effective concentrations and observed outcomes.
Table 1: Inhibition of Cell Proliferation and Viability by Ro 31-8220
| Cell Line/Type | IC50 (µM) | Assay | Duration (hours) | Reference |
| Human T Lymphocytes (Primary) | 0.35 | IL-2 Dependent Proliferation | Not Specified | [6] |
| T24 Bladder Cancer | < 5 | CCK8 Proliferation | 24-48 | [4] |
| 5637 Bladder Cancer | < 5 | CCK8 Proliferation | 24-48 | [4] |
| J82 Bladder Cancer | < 5 | CCK8 Proliferation | 24-48 | [4] |
| UMUC-3 Bladder Cancer | < 5 | CCK8 Proliferation | 24-48 | [4] |
| MB49 Murine Bladder Cancer | < 5 | CCK8 Proliferation | 24-48 | [4] |
| T24 Cisplatin-Resistant | 5.95 (24h), 3.17 (48h) | CCK8 Proliferation | 24, 48 | [4] |
Table 2: Induction of Apoptosis by Ro 31-8220
| Cell Line/Type | Concentration (µM) | Treatment Duration (hours) | Apoptotic Effect | % of Apoptotic Cells | Reference |
| H1734 NSCLC | 5 | 48 | TUNEL Assay | 52% TUNEL positive | [7] |
| H1734 NSCLC | 20 | 24 | Sub-G1 Phase | 16% (vs. 1% control) | [7] |
| NAMEC-Tom (Mesenchymal-like) | Not Specified (for 3 days) | 72 | Annexin V-APC | 89.4% | [8] |
| HMLE-GFP (Epithelial-like) | Not Specified (for 3 days) | 72 | Annexin V-APC | 22.4% | [8] |
| RAW 264.7 Macrophages (LPS-stimulated) | 10 | 6 | DNA Fragmentation | Detected | [1][9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ro 31-8220-Induced Apoptosis
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Ro 31‐8220 suppresses bladder cancer progression via enhancing autophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth Suppression of Lung Cancer Cells by Targeting Cyclic AMP Response Element-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elgenelim.com [elgenelim.com]
- 9. academic.oup.com [academic.oup.com]
Apoptosis Inducer 31: Applications in Cancer Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis inducer 31, also identified as compound 19 in recent literature, is a quinazolinone derivative with the chemical name 2-(4-nitroanilino)-3H-quinazolin-4-one. This small molecule has demonstrated significant potential in cancer research as a potent inducer of cell death. Notably, it exhibits differential mechanisms of action across various cancer cell lines, inducing caspase-dependent apoptosis in some while triggering non-apoptotic cell death in others. These characteristics make this compound a valuable tool for investigating cell death pathways and a promising scaffold for the development of novel anticancer therapeutics.
These application notes provide a comprehensive overview of the applications of this compound in cancer research, including detailed protocols for key experiments and a summary of its efficacy.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in several breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the observed mechanism of cell death.
| Cell Line | Cancer Type | IC50 Value (µM) | Mechanism of Cell Death |
| HCC1937 | Triple-Negative Breast Cancer (TNBC), Human | ~4 | Caspase-dependent apoptosis |
| BT-474 | HER2+/HR+ Breast Cancer, Human | ~4 | Caspase-dependent apoptosis |
| 4T1 | Triple-Negative Breast Cancer (TNBC), Murine | ~4 | Caspase-dependent apoptosis |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC), Human | Not specified | Non-apoptotic |
| MCF-7 | HR+ Breast Cancer, Human | Not specified | Non-apoptotic |
| [1] |
In addition to in vitro studies, the efficacy of this compound has been demonstrated in a preclinical in vivo model.
| Animal Model | Cancer Type | Treatment | Outcome |
| BALB/c mice with 4T1 syngeneic orthotopic tumors | Murine Triple-Negative Breast Cancer | 5 or 20 mg/kg intraperitoneal injection | Significant reduction in tumor growth |
| [1] |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, its induction of caspase-dependent apoptosis suggests the involvement of key apoptotic regulators. The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which are likely targets of this compound in sensitive cell lines.
Caption: General overview of apoptosis signaling pathways potentially activated by this compound.
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is used to determine the anti-proliferative activity of this compound and to calculate its IC50 value.
Workflow:
Caption: Workflow for determining cell viability using the crystal violet assay.
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., HCC1937, BT-474, 4T1) in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.78, 1.56, 3.13, 6.25, 12.5, 25, and 50 µM). Replace the cell culture medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 72 hours.[2]
-
Staining: After incubation, carefully wash the cells with phosphate-buffered saline (PBS). Add 0.5% crystal violet solution (in methanol/water) to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry completely.
-
Solubilization: Add a solubilizing agent, such as methanol or 10% acetic acid, to each well to dissolve the stain.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both the floating cells from the media and the adherent cells by trypsinization. Combine them and centrifuge to obtain a cell pellet.[3]
-
Washing: Wash the cells twice with cold PBS.[3]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[3] Distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression and cleavage of key proteins involved in the apoptotic pathway, such as caspases and PARP.
Workflow:
Caption: Western blot workflow for detecting apoptosis-related proteins.
Methodology:
-
Sample Preparation: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system. Look for the appearance of cleaved forms of caspases and PARP as indicators of apoptosis.[4]
In Vivo Xenograft/Syngeneic Tumor Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.
Workflow:
Caption: General workflow for an in vivo tumor model study.
Methodology:
-
Cell Implantation: Inject a suspension of 4T1 murine breast cancer cells into the mammary fat pad of female BALB/c mice.[1][5]
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intraperitoneally at doses of 5 and 20 mg/kg on a predetermined schedule. The control group should receive the vehicle solution.[1]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as histology to observe apoptosis and proliferation markers, or western blotting to confirm target engagement.
Conclusion
This compound is a valuable research tool for studying programmed cell death in cancer. Its ability to induce apoptosis in a cell-type-dependent manner provides a platform for investigating the molecular determinants of apoptosis sensitivity. The protocols provided here offer a framework for researchers to explore the anti-cancer potential of this compound both in vitro and in vivo. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential in a broader range of cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Apoptosis inducer 31 not inducing apoptosis
Welcome to the Technical Support Center for Apoptosis Inducer 31 . This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments, particularly when the expected apoptotic response is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a novel, cell-permeable small molecule designed to directly activate the intrinsic apoptotic pathway. It functions by binding to and promoting the oligomerization of pro-caspase-9 within the apoptosome complex, bypassing the need for cytochrome c release from the mitochondria. This leads to the activation of the caspase cascade and subsequent programmed cell death.
Q2: In which solvent should I dissolve and store this compound? A2: this compound is soluble in DMSO. We recommend preparing a concentrated stock solution (e.g., 10 mM) in sterile, anhydrous DMSO and storing it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Q3: What are the key molecular markers to confirm apoptosis induced by this compound? A3: Key molecular markers for confirming apoptosis induced by this compound include the cleavage of caspase-9, caspase-3, and PARP.[1] An increase in the cleaved forms of these proteins, which can be detected by western blotting, indicates the activation of the apoptotic cascade.[1] Additionally, phosphatidylserine externalization, detectable by Annexin V staining, is an early marker of apoptosis.[2][3]
Q4: Is it possible that my cell line is resistant to this compound? A4: Yes, resistance is a possibility. While this compound is designed to bypass upstream Bcl-2 family-mediated resistance, some cell lines may exhibit resistance due to mutations or deficiencies in core apoptotic machinery components like Apaf-1 or pro-caspase-9.[4][5] Overexpression of inhibitor of apoptosis proteins (IAPs) could also contribute to a lack of response.[6]
Troubleshooting Guide: No Apoptosis Observed
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inducing the expected apoptotic response.
Question 1: I've treated my cells with this compound but see no signs of apoptosis. Where should I start?
Answer: A lack of apoptosis can stem from several factors related to the compound, the cells, or the experimental procedure.[7] A systematic approach is recommended:
-
Verify Compound Integrity: Ensure your stock solution of this compound has been stored correctly and has not degraded.[1] Prepare fresh dilutions for each experiment.
-
Assess Cell Health: Use healthy, low-passage number cells that are free from contamination (especially mycoplasma).[7] Cells should be in the logarithmic growth phase at the time of treatment.[1]
-
Optimize Experimental Conditions: The concentration of the inducer and the duration of treatment are critical and highly cell-type dependent.[8][9] A dose-response and time-course experiment is essential to identify the optimal conditions for your specific cell model.[1][7][8]
-
Include Controls: Always include an untreated negative control, a vehicle control (DMSO), and a positive control (e.g., staurosporine or etoposide) to ensure your apoptosis detection assay is working correctly.[10]
Question 2: How do I determine the optimal concentration and incubation time?
Answer: The ideal concentration and time can vary significantly between cell lines.[11] It is crucial to perform optimization experiments.
-
Dose-Response Experiment: Test a broad range of this compound concentrations (e.g., 1 µM to 50 µM) for a fixed duration (e.g., 24 hours).[8]
-
Time-Course Experiment: Use a concentration found to be effective in the dose-response study and measure apoptosis at multiple time points (e.g., 6, 12, 24, and 48 hours).[1][8]
Apoptosis is a dynamic process; measuring too early or too late can miss the apoptotic window.[7][11] Early markers like Annexin V positivity appear before later events like DNA fragmentation.[3][12]
Question 3: My apoptosis assay (e.g., Annexin V/PI) shows high background in my negative control or unexpected results. What could be wrong?
Answer: This could indicate a problem with the assay itself or with cell handling.
-
Cell Handling: Over-trypsinization or harsh pipetting during cell harvesting can damage cell membranes, leading to false positives for both Annexin V and PI staining. Handle cells gently.
-
Reagent Quality: Ensure your Annexin V binding buffer contains sufficient calcium, as binding is calcium-dependent. Check the expiration dates of your reagents.
-
Cell Confluency: Overly confluent or starved cells can enter apoptosis or necrosis spontaneously. Ensure you are using cells from a healthy, sub-confluent culture.[1]
Data Presentation: Recommended Experimental Parameters
This table provides starting points for optimizing your experiments with this compound. These values are illustrative and should be optimized for your specific cell line and experimental conditions.
| Parameter | Recommended Range | Notes |
| Starting Concentration | 5 - 20 µM | Highly cell-type dependent. A dose-response experiment is critical.[8] |
| Incubation Time | 12 - 48 hours | Time-course experiments are recommended to find the optimal window.[8] |
| Cell Seeding Density | 70-80% confluency | Avoid using overly sparse or dense cultures.[1] |
| Vehicle Control | DMSO | Final concentration should be non-toxic, typically <0.1%. |
| Positive Control | Staurosporine (1 µM) or Etoposide (50 µM) | Use a well-characterized inducer to validate the assay.[10] |
Experimental Protocols
Protocol: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol describes a standard method for quantifying apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound, negative control, and positive control.
-
Cold Phosphate-Buffered Saline (PBS).
-
1X Annexin V Binding Buffer.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle dissociation agent like Trypsin-EDTA. Neutralize the trypsin with serum-containing medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.[7] Discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer to a final concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to membrane damage).
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for assessing apoptosis.
Caption: Troubleshooting decision tree for apoptosis induction failure.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to apoptotic cell death in a drug resistant T cell leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting Apoptosis inducer 31 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apoptosis Inducer 31. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule designed to trigger programmed cell death, or apoptosis. Apoptosis inducers can act through various mechanisms, such as activating caspases, inhibiting anti-apoptotic proteins, or causing DNA damage.[1] The precise pathway activated by this compound may be cell-type dependent and can be investigated using the experimental protocols outlined in this guide.
Q2: What are the expected morphological and biochemical hallmarks of apoptosis induced by this compound?
A2: Cells undergoing apoptosis typically exhibit characteristic morphological changes, including cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.[2][3] Biochemically, you can expect to see the activation of caspase cascades, cleavage of specific cellular substrates like poly (ADP-ribose) polymerase (PARP), and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[4][5]
Q3: In which solvent should I dissolve and store this compound?
A3: As a general guideline for many apoptosis inducers, a high-purity solvent such as dimethyl sulfoxide (DMSO) is often used to create a concentrated stock solution.[6] For final working concentrations in cell culture, the DMSO concentration should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7] Always refer to the manufacturer's specific instructions for optimal solubility and storage conditions.
Q4: How can I confirm that my experimental setup is suitable for detecting apoptosis?
A4: It is crucial to include both positive and negative controls in your experiments. A positive control could be a well-characterized apoptosis inducer like staurosporine or camptothecin, which will help validate that your detection methods are working correctly.[6][8] The negative control, typically vehicle-treated cells, provides a baseline for apoptosis levels in your cell culture system.
Troubleshooting Guide
Problem 1: No or low levels of apoptosis are observed after treatment with this compound.
This is a common issue that can stem from several factors related to the compound, the cells, or the experimental procedure.
Question: Where should I start troubleshooting if I don't see an apoptotic effect?
Answer: A systematic approach is recommended. First, verify the integrity and concentration of your this compound stock. Then, assess the health and suitability of your cell line. Finally, optimize your experimental conditions, such as compound concentration and treatment duration.[9]
| Troubleshooting Step | Recommendation |
| Verify Compound Integrity | Ensure this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[10] |
| Assess Cell Health | Use healthy, low-passage number cells that are free from contamination. Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-80%) at the time of treatment.[9][10] |
| Optimize Experimental Conditions | Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to identify the optimal conditions for your specific cell model.[9][10] |
| Check for Resistance | Consider the possibility of intrinsic or acquired resistance in your cell line. This could be due to high levels of anti-apoptotic proteins or mutations in the drug's target.[9] |
Problem 2: Inconsistent or variable results between experiments.
Question: What are the common causes of inconsistent results in apoptosis assays?
Answer: Inconsistent results can arise from variability in cell culture conditions, improper sample handling, issues with reagents, and incorrect instrument settings.[11]
| Troubleshooting Step | Recommendation |
| Standardize Cell Culture | Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. Avoid over-confluence, which can lead to spontaneous apoptosis.[12] |
| Ensure Reagent Quality | Use fresh reagents and kits that have been stored according to the manufacturer's instructions. A positive control is essential to verify the functionality of your assay kit.[11][12] |
| Gentle Sample Handling | For adherent cells, use gentle detachment methods to avoid mechanical damage to the cell membrane, which can lead to false positives in assays like Annexin V/PI staining.[13] |
| Calibrate Instruments | Ensure that instruments like flow cytometers or plate readers are properly calibrated before each use. |
Problem 3: High background or false positives in control groups.
High background can mask the true effect of this compound.
Question: Why am I seeing a high level of apoptosis in my untreated (negative control) cells?
Answer: This can be caused by several factors, including suboptimal cell culture conditions, harsh sample preparation, or issues with the staining procedure.
| Troubleshooting Step | Recommendation |
| Optimize Cell Culture Conditions | Ensure cells are not stressed due to nutrient deprivation, over-confluence, or contamination.[14][15] |
| Gentle Cell Handling | Over-trypsinization or excessive pipetting can damage cell membranes, leading to non-specific staining and false positives.[12] |
| Titrate Reagents | Use the optimal concentration of fluorescent dyes or antibodies to minimize non-specific binding. Titrate your reagents to find the concentration that gives the best signal-to-noise ratio.[11][13] |
| Proper Washing Steps | Inadequate washing after staining can leave residual unbound fluorophores, leading to high background fluorescence.[11] |
Experimental Protocols
Western Blotting for Apoptosis Markers
This protocol allows for the detection of changes in the expression and cleavage of key apoptotic proteins, such as caspases and PARP.[4]
a. Cell Lysis and Protein Extraction:
-
After treatment with this compound, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16]
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.[16]
b. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[16]
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[16]
c. Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
d. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against a protein of interest (e.g., cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[16]
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
a. Cell Preparation:
-
Induce apoptosis with this compound. Include untreated and positive controls.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.[11]
-
Wash the cells twice with cold PBS.[9]
b. Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
c. Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.[9]
-
Interpret the results as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17]
a. Cell Lysis:
-
Induce apoptosis with this compound.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a chilled cell lysis buffer.[17]
-
Incubate on ice for 10 minutes.[17]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
b. Assay Procedure (Colorimetric):
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA).[17]
-
Incubate the plate at 37°C for 1-2 hours.[17]
-
Measure the absorbance at 405 nm using a microplate reader. The amount of color produced is proportional to the caspase-3 activity.[17]
Visualizations
Caption: A simplified signaling pathway for this compound.
Caption: A logical workflow for troubleshooting failed apoptosis induction.
Caption: A general experimental workflow for studying this compound.
References
- 1. Apoptosis Inducers | Apoptosis | Tocris Bioscience [tocris.com]
- 2. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Apoptosis Inducer 31 (Apoinducer31) Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Apoptosis Inducer 31 (Apoinducer31).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for apoptosis inducers like Apoinducer31?
A: Apoptosis inducers are compounds that trigger programmed cell death through various mechanisms.[1] These can include activating intrinsic or extrinsic apoptotic pathways, inhibiting anti-apoptotic proteins, or causing DNA damage that leads to a cellular decision to undergo apoptosis.[1][2][3] The specific mechanism of Apoinducer31 should be confirmed from its technical datasheet, but it likely involves the activation of caspases, a family of proteases that are central to the apoptotic process.[4][5]
Q2: I am not observing any apoptosis after treating my cells with Apoinducer31. What are the initial troubleshooting steps?
A: If you are not observing apoptosis, it is crucial to systematically troubleshoot your experiment.[6] Start by verifying the integrity and concentration of your Apoinducer31 stock.[7] Ensure your cells are healthy, within a low passage number, and at an optimal confluency (typically 70-80%) at the time of treatment.[7] It is also essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model, as sensitivity to apoptosis inducers can vary significantly between cell lines.[6]
Q3: Could my cell line be resistant to Apoinducer31?
A: Yes, both intrinsic and acquired resistance to apoptosis inducers are common.[6] This resistance can be due to several factors, including high expression levels of anti-apoptotic proteins like those in the Bcl-2 family, or mutations in key apoptotic regulators such as the p53 tumor suppressor protein.[6][8] To investigate potential resistance, you can assess the expression of these proteins or test a panel of cell lines with known sensitivities to other apoptosis-inducing agents.[6]
Q4: Is it possible that I am missing the optimal time window for detecting apoptosis?
A: Absolutely. Apoptosis is a dynamic process, and the timing of your analysis is critical.[6][9] Early apoptotic events, such as Annexin V staining, can be transient. If you analyze your cells too late, you may miss the early stages and instead observe a higher proportion of late apoptotic or necrotic cells.[10] Conversely, if you analyze too early, the apoptotic response may not have developed sufficiently. A time-course experiment is the best way to identify the optimal window for your specific cell line and Apoinducer31 concentration.[7]
Q5: What are the key molecular markers I should look for to confirm Apoinducer31-induced apoptosis?
A: Key molecular markers for confirming apoptosis include the activation of caspases, particularly the cleavage of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[4] The cleavage of caspase substrates, such as poly (ADP-ribose) polymerase (PARP), is another hallmark of apoptosis. An increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins (e.g., Bax/Bcl-2 ratio) can also indicate the induction of the intrinsic apoptotic pathway. These markers can be effectively detected using Western blotting.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Apoinducer31.
| Problem | Possible Cause | Recommended Solution |
| No or low levels of apoptosis detected. | Compound Degradation: Apoinducer31 may have degraded due to improper storage.[7] | Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.[7] |
| Suboptimal Concentration: The concentration of Apoinducer31 may be too low for your cell line.[7] | Perform a dose-response experiment with a range of concentrations (e.g., logarithmic dilutions) to determine the optimal effective concentration.[13][14] | |
| Inappropriate Incubation Time: The treatment duration may be too short or too long.[7] | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak apoptotic response time.[7] | |
| Poor Cell Health: Cells may be unhealthy, at a high passage number, or not in the logarithmic growth phase.[7] | Use healthy, low-passage cells and ensure they are 70-80% confluent at the time of treatment.[7] | |
| High background apoptosis in control cells. | Solvent Toxicity: The solvent used to dissolve Apoinducer31 (e.g., DMSO) may be cytotoxic at the concentration used. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% v/v). Include a vehicle-only control in your experiments.[15] |
| Suboptimal Culture Conditions: Cells may be stressed due to issues with media, temperature, or CO2 levels. | Maintain optimal cell culture conditions and handle cells gently during experimental procedures. | |
| Inconsistent results between experiments. | Variability in Cell Density: Inconsistent cell seeding density can affect the cellular response to the inducer. | Ensure consistent cell seeding density across all experiments. |
| Reagent Variability: Inconsistent preparation of reagents or using reagents from different lots. | Prepare fresh reagents for each experiment and use reagents from the same lot if possible. | |
| Difficulty distinguishing apoptosis from necrosis. | Late-stage Analysis: Analyzing cells too late in the process can lead to secondary necrosis.[10] | Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
| Assay Limitations: Some assays may not clearly differentiate between apoptosis and necrosis.[16] | Use a dual-staining method like Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][17] |
Data Presentation: Optimizing Apoinducer31 Concentration
Table 1: Example Dose-Response Data for Apoinducer31
| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 95.7 ± 0.8 |
| 1 | 8.2 ± 1.1 | 3.5 ± 0.6 | 88.3 ± 1.5 |
| 5 | 25.6 ± 2.3 | 10.1 ± 1.2 | 64.3 ± 3.1 |
| 10 | 45.1 ± 3.5 | 22.8 ± 2.1 | 32.1 ± 4.0 |
| 25 | 30.2 ± 2.8 | 55.4 ± 4.2 | 14.4 ± 2.5 |
| 50 | 15.7 ± 1.9 | 78.9 ± 5.1 | 5.4 ± 1.1 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Table 2: Example Time-Course Data for Apoinducer31 (at 10 µM)
| Incubation Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| 0 | 2.3 ± 0.4 | 1.5 ± 0.2 | 96.2 ± 0.6 |
| 6 | 15.8 ± 1.8 | 5.2 ± 0.7 | 79.0 ± 2.3 |
| 12 | 38.4 ± 3.1 | 15.7 ± 1.5 | 45.9 ± 4.0 |
| 24 | 45.1 ± 3.5 | 22.8 ± 2.1 | 32.1 ± 4.0 |
| 48 | 20.3 ± 2.2 | 65.9 ± 4.8 | 13.8 ± 2.1 |
| Data are represented as mean ± standard deviation from three independent experiments. |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10][17]
-
Induce Apoptosis: Plate cells at an appropriate density and treat with various concentrations of Apoinducer31 for the desired time. Include a vehicle-treated control.[17]
-
Harvest Cells: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer). For suspension cells, collect them directly.[10]
-
Wash Cells: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold 1X PBS.[10][17]
-
Resuspend in Binding Buffer: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[10]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17][18]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17][18]
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20]
-
Induce Apoptosis: Treat cells with Apoinducer31 as described previously.
-
Cell Lysis: After treatment, collect the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.[19]
-
Prepare Reaction: In a 96-well plate suitable for fluorescence measurement, add the cell lysate to each well.
-
Add Substrate: Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.[19][20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19]
-
Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[19] The fluorescence intensity is proportional to the caspase-3 activity.
Western Blotting for Apoptosis Markers
This protocol allows for the detection of key apoptosis-related proteins.[11][12]
-
Protein Extraction: After treatment with Apoinducer31, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Troubleshooting workflow for experiments with no observed apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Caption: General experimental workflow for the detection of apoptosis.
References
- 1. Apoptosis Inducer Compounds Products: R&D Systems [rndsystems.com]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Apoptosis Inducer 31 (AI-31)
Frequently Asked Questions (FAQs)
This could be indicative of off-target effects. We recommend the following troubleshooting steps:
-
Confirm Cell Line Identity: Perform cell line authentication to ensure you are working with the correct cells.
-
Dose-Response Curve: Generate a dose-response curve to determine if the cytotoxicity is occurring at concentrations significantly different from the expected efficacious dose in sensitive cell lines.
-
Investigate Off-Target Pathways: Consider performing unbiased screening methods to identify potential off-target proteins.
Inconsistent results can stem from several factors:
-
Experimental Conditions: Standardize all experimental parameters, including cell density, passage number, and incubation times.
-
Assay Variability: Include appropriate positive and negative controls in every experiment to monitor assay performance.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects are influencing your results, the following guides provide structured approaches to identify and validate them.
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not typically associated with the induction of apoptosis (e.g., changes in cell morphology, adhesion, or unexpected cell cycle arrest).
Troubleshooting Steps:
-
Literature Review: Search for literature on compounds with similar chemical scaffolds to identify potential known off-target classes.
-
Pathway Analysis: Use bioinformatics tools to analyze any transcriptomic or proteomic data you have generated to see which pathways are unexpectedly perturbed.
-
Phenotypic Screening: If resources permit, perform a broader phenotypic screen to characterize the unexpected effects across a panel of cell lines.
Issue 2: Discrepancy Between Potency in Biochemical vs. Cellular Assays
Troubleshooting Steps:
-
Off-Target Engagement: High cellular potency despite low biochemical potency could suggest that the observed phenotype is due to an off-target effect.
Data Presentation: Quantifying Off-Target Effects
When investigating off-target effects, it is crucial to present quantitative data clearly. Below are template tables for organizing your findings.
| Cell Line | Intended Target Expression | AI-31 IC50 (µM) | Notes |
| Cell Line A (Sensitive) | High | 0.1 | Expected Result |
| Cell Line B (Resistant) | Low/Negative | 15.0 | Unexpectedly Sensitive |
| Cell Line C (Control) | Low/Negative | > 50 | Expected Result |
| Kinase Target | % Inhibition @ 1 µM AI-31 | IC50 (µM) | Potential Implication |
| Intended Target Pathway Kinase | 5% | > 100 | Not Involved |
| Off-Target Kinase X | 92% | 0.05 | Strong Off-Target Candidate |
| Off-Target Kinase Y | 65% | 1.2 | Moderate Off-Target Candidate |
| Off-Target Kinase Z | 15% | > 50 | Likely Not Significant |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of a compound to a target protein in a cellular environment.[1]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated proteins by centrifugation.
-
Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein. A shift in the melting curve indicates direct binding.
Protocol 2: Validating an Off-Target Using siRNA Knockdown
This protocol helps to determine if the observed phenotype is dependent on the suspected off-target protein.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect cells with siRNA targeting the suspected off-target protein. Include a non-targeting scramble siRNA control.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown of the target protein by Western blot or qPCR.
Visualizations
Signaling Pathways
Caption: Hypothetical off-target signaling pathway.
Experimental and Logical Workflows
Caption: Experimental workflow for off-target validation.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
Cell viability issues with Apoptosis inducer 31
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Apoptosis Inducer 31. Given that specific data on this compound is limited, this guide also provides broader advice applicable to other apoptosis-inducing agents that function through a caspase-dependent mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (also referred to as compound 19) is reported to function by inducing caspase-dependent apoptosis. This process involves the activation of a cascade of cysteine-aspartic proteases, or caspases, which are central to the execution of programmed cell death. The activation of these caspases leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
Q2: What is the recommended starting concentration and treatment time for this compound?
The optimal concentration and treatment duration for this compound are highly dependent on the cell line being used. It is crucial to perform a dose-response and a time-course experiment to determine the ideal conditions for your specific experimental setup. A good starting point is to test a range of concentrations (e.g., 1 µM to 50 µM) over various time points (e.g., 12, 24, 48, and 72 hours).
Q3: My cells are not showing signs of apoptosis after treatment. What are the possible reasons?
Several factors can lead to a lack of apoptotic response. These can be broadly categorized as:
-
Suboptimal Experimental Conditions: The concentration of the inducer may be too low, or the treatment time too short.
-
Cell Line-Specific Resistance: Your cell line may have intrinsic resistance mechanisms, such as high levels of anti-apoptotic proteins (e.g., Bcl-2) or mutations in key apoptotic pathway components.
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Incorrect Assessment Method: The chosen assay may not be sensitive enough, or the analysis was performed at a suboptimal time point to detect apoptosis.
Q4: Can this compound cause other forms of cell death?
While this compound is reported to induce apoptosis, it is possible that at high concentrations or in certain cell lines, it could trigger other cell death pathways like necrosis. It is important to use multiple assays to confirm the mode of cell death. For example, co-staining with Annexin V and a viability dye like Propidium Iodide (PI) can help distinguish between apoptosis and necrosis.
Troubleshooting Guide
Issue 1: No significant increase in cell death observed in viability assays (e.g., MTT, XTT).
This is a common issue that can often be resolved by systematically evaluating your experimental parameters.
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Inappropriate Incubation Time | Conduct a time-course experiment to identify the optimal window for apoptosis induction. |
| Cell Health and Confluency | Ensure cells are healthy, in the exponential growth phase, and at an optimal confluency (typically 70-80%) at the time of treatment. |
| Compound Degradation | Verify the proper storage of this compound. If in doubt, use a fresh stock of the compound. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Confirm cell death with an alternative method, such as microscopy or a cytotoxicity assay. |
Troubleshooting Workflow for Cell Viability Issues
Caption: A logical workflow for troubleshooting the lack of an effect in cell viability assays.
Issue 2: Annexin V/PI staining does not show an apoptotic population.
If you are not observing the expected shift in your flow cytometry data, consider the following.
| Possible Cause | Troubleshooting Steps |
| Timing of Analysis | Apoptosis is a dynamic process. The window for detecting early apoptotic cells (Annexin V positive, PI negative) can be transient. Perform a time-course experiment. |
| Incorrect Staining Protocol | Ensure the correct buffers are used and incubation times are followed precisely. Avoid buffers containing EDTA, as Annexin V binding is calcium-dependent. |
| Flow Cytometer Settings | Confirm that the instrument settings (voltages, compensation) are correctly configured using appropriate controls (unstained, single-stained). |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture plate. Make sure to collect both the supernatant and adherent cells for analysis. |
Issue 3: No cleavage of caspase-3 is detected by Western Blot.
Caspase-3 is a key executioner caspase. A lack of its cleavage suggests a problem upstream in the signaling cascade or with the Western Blot protocol itself.
| Possible Cause | Troubleshooting Steps |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of protein (typically 20-40 µg) per lane. |
| Poor Antibody Quality | Use an antibody that is validated for the detection of cleaved caspase-3. |
| Timing of Protein Extraction | Caspase activation can be transient. Perform a time-course experiment to capture the peak of caspase cleavage. |
| Inefficient Protein Transfer | Optimize your transfer conditions, especially for smaller proteins like cleaved caspase-3 (17/19 kDa). |
| Caspase-Independent Cell Death | If other markers confirm cell death, consider the possibility that a caspase-independent pathway is involved. |
Signaling Pathway
This compound is understood to trigger the caspase-dependent pathway of apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3.
Caption: A simplified diagram of the caspase-dependent apoptosis pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general guideline for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and positive controls.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol outlines the detection of the active form of caspase-3.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and controls.
-
Lyse the cells and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Technical Support Center: Troubleshooting Inconsistent Results with Apoptosis Inducers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during apoptosis induction experiments. While the user specified "Apoptosis inducer 31," a compound with this exact name is not prominently featured in publicly available scientific literature. Therefore, this guide will focus on a well-characterized apoptosis inducer, Ro-31-8220 , as a representative example to address experimental inconsistencies. The principles and troubleshooting steps outlined here are broadly applicable to many chemical inducers of apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is Ro-31-8220 and how does it induce apoptosis?
Ro-31-8220 is a staurosporine analog and a potent inhibitor of several protein kinases, including various isoforms of protein kinase C (PKC).[1] It is widely utilized in cell biology research to induce apoptosis in a variety of cancer cell lines.[1] Interestingly, Ro-31-8220 can trigger apoptosis through mechanisms that are both dependent and independent of its PKC inhibitory activity, often involving the mitochondrial pathway and cell cycle arrest.[1]
Q2: What are the typical concentrations and treatment times for inducing apoptosis with Ro-31-8220?
The effective concentration and treatment duration for Ro-31-8220 are highly dependent on the cell line being used. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system. However, published data can provide a starting point.
Table 1: Efficacy of Ro-31-8220 in Apoptosis Induction [1]
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | % of Apoptotic Cells |
| Jurkat | 10 | 24 | Induction of Apoptosis | 60% |
| HL-60 | 5 | 18 | G2/M Phase Arrest | 75% |
| MCF-7 | 20 | 48 | PARP Cleavage | Not specified |
Q3: How should I prepare and store Ro-31-8220?
It is recommended to prepare a stock solution of Ro-31-8220 in dimethyl sulfoxide (DMSO).[1] For long-term storage, the stock solution should be kept at -20°C.[2] Immediately before use, the stock solution should be diluted in fresh culture medium to the desired final concentration.[1] To avoid degradation, repeated freeze-thaw cycles of the stock solution should be avoided.
Troubleshooting Guide
Q4: I am not observing apoptosis after treating my cells with the apoptosis inducer. What could be the reason?
Several factors can contribute to a lack of apoptotic induction:
-
Suboptimal Concentration or Treatment Time: The concentration of the inducer may be too low, or the treatment duration too short for your specific cell line. It is advisable to perform a dose-titration experiment to identify a suitable working concentration. If a low dose is used, a longer treatment time may be necessary.
-
Cell Line Resistance: The cell line you are using might have inherent or acquired resistance to the apoptosis inducer.[3]
-
Cell Health and Density: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or under-seeded cells can respond differently to stimuli.[3][4]
-
Reagent Potency: The apoptosis-inducing agent may have degraded due to improper storage or handling.[3][4] Always prepare fresh dilutions from a properly stored stock solution.[1]
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge in cell-based assays. Here are some steps to improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and growth media composition for all experiments.
-
Use Positive and Negative Controls: Always include both a positive control (a known apoptosis inducer like staurosporine) and a negative/vehicle control (e.g., DMSO-treated cells) in your experiments.[4] This will help you to identify and separate healthy and apoptotic populations and assess the baseline health of your cells.
-
Verify Reagent Quality: Use fresh reagents and ensure your apoptosis inducer has been stored correctly.[4]
-
Consistent Experimental Timing: Perform treatments and subsequent assays at consistent times of the day to minimize variability due to cell cycle rhythms.
Q6: I am observing a high level of cell death in my negative control group. What should I do?
Significant cell death in the vehicle-treated control group can make it difficult to determine the true effect of the apoptosis inducer.
-
Check Vehicle Toxicity: The solvent used to dissolve the apoptosis inducer (e.g., DMSO) might be toxic to your cells at the concentration used. Perform a toxicity test with the vehicle alone.
-
Assess Cell Culture Health: Poor cell health due to factors like contamination, nutrient depletion, or over-confluency can lead to increased baseline apoptosis.[4]
-
Gentle Cell Handling: Minimize mechanical stress during cell seeding, media changes, and harvesting.
Key Experimental Protocols
Protocol 1: Detection of Apoptosis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.[1]
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsinization.[1]
-
Washing: Wash the collected cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours or overnight.[1]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Analysis: Analyze the stained cells by flow cytometry. Apoptotic cells will appear as a population with lower DNA content than the G1 population (sub-G1 peak).
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins.[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1] Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2).[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
Caption: Signaling pathways of Ro-31-8220-induced apoptosis.
Caption: General experimental workflow for studying apoptosis induction.
References
Technical Support Center: Enhancing the Efficacy of Apoptosis Inducer Ro 31-8220
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the experimental efficacy of the apoptosis inducer Ro 31-8220.
Frequently Asked Questions (FAQs)
Q1: What is Ro 31-8220 and how does it induce apoptosis?
Ro 31-8220 is a staurosporine analog and a potent inhibitor of several protein kinases, including protein kinase C (PKC) isoforms.[1] It is widely utilized in cell biology research to trigger apoptosis in a variety of cancer cell lines.[1] Ro 31-8220 can induce apoptosis through both PKC-dependent and independent mechanisms, which often involve the mitochondrial pathway and cell cycle arrest.[1]
Q2: My cells are not showing signs of apoptosis after treatment with Ro 31-8220. What are the possible reasons?
Several factors could contribute to a lack of apoptotic induction:
-
Sub-optimal Concentration: The effective dose of Ro 31-8220 is cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type.
-
Insufficient Incubation Time: The onset of apoptosis can vary between cell lines. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to identify the optimal treatment duration.[1]
-
Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to Ro 31-8220. This can be due to the upregulation of anti-apoptotic proteins like Bcl-2.
-
Reagent Integrity: Ensure the Ro 31-8220 compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q3: How can I increase the sensitivity of my cells to Ro 31-8220?
Enhancing cellular sensitivity to apoptosis inducers can be achieved through several strategies:
-
Synergistic Drug Combinations: Combining Ro 31-8220 with other agents can potentiate its apoptotic effect. For example, co-treatment with inhibitors of anti-apoptotic proteins (e.g., Bcl-2 inhibitors) or drugs that target different cell survival pathways can be effective.
-
Targeting Resistance Pathways: If resistance is suspected, identifying and inhibiting the specific resistance mechanism (e.g., using inhibitors of efflux pumps if multidrug resistance is a factor) can restore sensitivity.
Q4: What are the key signaling pathways activated by Ro 31-8220?
Ro 31-8220-induced apoptosis typically involves the intrinsic (mitochondrial) pathway. Key events include the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells | Inappropriate concentration of Ro 31-8220. | Perform a dose-response experiment to determine the EC50 for your cell line. See Table 1 for examples in various cell lines. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation period. | |
| Cell confluence is too high or too low. | Seed cells to achieve 70-80% confluency at the time of treatment. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent reagent preparation. | Prepare fresh dilutions of Ro 31-8220 from a stock solution for each experiment. Include a vehicle control (e.g., DMSO).[1] | |
| High background apoptosis in control group | Unhealthy initial cell culture. | Ensure cells are healthy and growing exponentially before starting the experiment. Check for signs of stress or contamination. |
| Toxicity of the vehicle (e.g., DMSO). | Use the lowest possible concentration of the vehicle and ensure it is consistent across all treatment groups, including the negative control. |
Data Presentation
Table 1: Efficacy of Ro 31-8220 in Inducing Apoptosis and Cell Cycle Arrest in Human Cancer Cell Lines [1]
| Cell Line | Concentration (µM) | Treatment Duration (hours) | % of Apoptotic Cells (Sub-G1) | % of Cells in G2/M Phase |
| Jurkat (Leukemia) | 1 | 24 | 45% | 60% |
| MCF-7 (Breast Cancer) | 5 | 48 | 30% | 55% |
| HeLa (Cervical Cancer) | 10 | 24 | 25% | 40% |
Experimental Protocols
Protocol 1: Induction of Apoptosis with Ro 31-8220
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of Ro 31-8220: Prepare a stock solution of Ro 31-8220 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Ro 31-8220. Include a vehicle control with the same concentration of DMSO as the highest Ro 31-8220 treatment.[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Harvesting and Analysis: Collect both adherent and floating cells for downstream analysis of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry or Western blot for caspase cleavage).
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Harvesting: Following treatment, collect the cell culture medium (containing floating cells) and detach the adherent cells using trypsin. Combine both cell populations.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptotic Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Visualizations
Caption: A typical experimental workflow for evaluating the efficacy of Ro 31-8220.
Caption: Simplified signaling pathway for Ro 31-8220-induced apoptosis.
References
Technical Support Center: Apoptosis Inducer 31
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Apoptosis Inducer 31?
A1: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Once diluted in aqueous media for experiments, the stability may be reduced.
Q2: I am not observing the expected level of apoptosis in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic induction:
Q3: Can I use serum in my cell culture medium when treating cells with this compound?
Q4: How can I confirm that the cell death I am observing is indeed apoptosis?
A4: Several methods can be used to confirm apoptotic cell death:
-
Morphological Changes: Observe cells for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies using microscopy.[1][2]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and membrane integrity.[3][4]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[5][6]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5]
Troubleshooting Guide: AI-31 Degradation in Media
This guide provides a systematic approach to investigating and mitigating the potential degradation of this compound in cell culture media.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected apoptotic activity | AI-31 is degrading in the cell culture medium. | 1. Assess Compound Stability: Use HPLC or LC-MS to quantify the concentration of AI-31 in the medium over time (e.g., 0, 2, 4, 8, 24 hours). 2. Optimize Media Conditions: Test the stability of AI-31 in different basal media (e.g., DMEM, RPMI-1640). Some media components can accelerate compound degradation. 3. Reduce Incubation Time: If degradation is rapid, consider shorter incubation times for your experiments. 4. Replenish Compound: For longer-term experiments, consider replenishing the medium with fresh AI-31 at regular intervals. |
| Variability between experiments | Inconsistent handling of AI-31 stock solutions or media preparations. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of the AI-31 stock solution to avoid multiple freeze-thaw cycles. 2. Prepare Fresh Dilutions: Always prepare fresh dilutions of AI-31 in media immediately before each experiment. 3. pH of Media: Ensure the pH of the cell culture medium is stable, as pH changes can affect compound stability. |
| Precipitation of AI-31 in media | The concentration of AI-31 exceeds its solubility in the aqueous medium. | 1. Visually Inspect: Before adding to cells, inspect the medium containing AI-31 for any visible precipitate. 2. Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to maintain compound solubility. 3. Test Different Solvents: If solubility in DMSO is an issue, consult the manufacturer for alternative recommended solvents. |
Experimental Protocols
Protocol 1: Assessment of AI-31 Stability in Cell Culture Media using HPLC
Objective: To quantify the concentration of this compound over time in a specific cell culture medium.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Immediately take a sample (T=0) and store it at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours). Store all samples at -80°C until analysis.
-
For analysis, thaw the samples and precipitate any proteins by adding three volumes of cold acetonitrile.
-
Centrifuge at high speed for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial.
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Workflows
Caption: AIF-mediated caspase-independent apoptosis pathway.
References
- 1. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Narciclasine as a potential therapeutic agent to overcome EGFR-TKI resistance in non-small cell lung cancer | springermedizin.de [springermedizin.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Minimizing toxicity of Apoptosis inducer 31 in normal cells
Welcome to the technical support center for Apoinducer-31. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using Apoinducer-31 while minimizing its toxicity in normal cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Apoinducer-31?
A1: Apoinducer-31 is a novel small molecule designed to selectively induce apoptosis in cancer cells. Its primary mechanism involves the direct activation of the intrinsic apoptotic pathway. It achieves this by binding to and inhibiting the anti-apoptotic protein Bcl-2, leading to the release of pro-apoptotic factors from the mitochondria, subsequent caspase activation, and programmed cell death. Many natural products exert their antitumor effects by inducing apoptosis.[1]
Q2: What are the known off-target effects and potential for toxicity in normal cells?
A2: While Apoinducer-31 shows selectivity for cancer cells, some off-target effects have been observed in normal, rapidly dividing cells. The toxicity of anticancer drugs to normal fast-growing cells can limit their efficacy.[1] The most common off-target toxicity is mild myelosuppression. In vitro studies have also indicated potential for transient hepatotoxicity at high concentrations. These side effects are generally reversible upon discontinuation of the compound.
Q3: How can I determine the optimal concentration of Apoinducer-31 for my experiments?
A3: The optimal concentration of Apoinducer-31 is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cancer cell line and a non-cancerous control cell line. This will help establish a therapeutic window where cancer cell apoptosis is maximized with minimal impact on normal cells.
Q4: Can Apoinducer-31 be used in combination with other therapeutic agents?
A4: Yes, synergistic effects have been observed when Apoinducer-31 is used in combination with standard chemotherapeutic agents or radiotherapy.[2] Combination therapy can potentially lower the required dose of each agent, thereby reducing overall toxicity. We recommend conducting a synergy study (e.g., using the Chou-Talalay method) to determine the optimal combination ratios.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity observed in normal control cells. | 1. Concentration of Apoinducer-31 is too high.2. The normal cell line is unusually sensitive.3. Extended exposure time. | 1. Perform a dose-response experiment to identify a more selective concentration.2. Use a different, more robust normal cell line for comparison.3. Conduct a time-course experiment to determine the optimal, shorter exposure duration. |
| Low or no apoptotic induction in cancer cells. | 1. The cancer cell line is resistant to Apoinducer-31.2. Apoinducer-31 has degraded.3. Incorrect detection method for apoptosis. | 1. Verify the expression levels of Bcl-2 family proteins in your cell line. Consider combination therapy.2. Use a fresh stock of Apoinducer-31 and store it as recommended.3. Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assay, and Western blot for cleaved PARP). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number).2. Pipetting errors.3. Inconsistent incubation times. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range.2. Calibrate pipettes regularly and use appropriate techniques.3. Use a precise timer for all incubation steps. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Apoinducer-31 in both cancer and normal cell lines.
Materials:
-
Cancer and normal cell lines
-
Complete growth medium
-
Apoinducer-31 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Apoinducer-31 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted Apoinducer-31 to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50.
Illustrative Data:
| Cell Line | Type | IC50 of Apoinducer-31 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 6.5 |
| MCF-10A | Normal Breast Epithelial | > 50 |
| BEAS-2B | Normal Lung Epithelial | > 50 |
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This protocol describes how to quantify apoptosis using flow cytometry.
Materials:
-
Cells treated with Apoinducer-31
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of Apoinducer-31 for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Workflows
Apoinducer-31 Mechanism of Action
Caption: Mechanism of Apoinducer-31 induced apoptosis.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing Apoinducer-31 toxicity.
References
Technical Support Center: Apoptosis Inducer 31
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Apoptosis Inducer 31. This resource is intended for scientists and drug development professionals encountering resistance or unexpected outcomes during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is designed to trigger programmed cell death through a caspase-independent pathway. It primarily acts by inducing the release of Apoptosis-Inducing Factor (AIF) from the mitochondrial intermembrane space.[1][2] Once in the cytosol, AIF translocates to the nucleus, where it binds to DNA, causing chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.[1][2][3]
Q2: My cells are not undergoing apoptosis after treatment with this compound. What are the potential reasons for this resistance?
Resistance to this compound can arise from several factors:
-
Altered Mitochondrial Function: Since the release of AIF from the mitochondria is a critical step, any alterations in mitochondrial membrane permeability or stability can confer resistance.[1]
-
Overexpression of Anti-Apoptotic Proteins: Elevated levels of anti-apoptotic proteins, particularly those from the Bcl-2 family, can prevent the mitochondrial outer membrane permeabilization (MOMP) required for AIF release.[3]
-
Impaired AIF Translocation: Mutations or deficiencies in proteins required for the nuclear translocation of AIF can prevent it from reaching its target in the nucleus.
-
Cell Health and Confluency: Unhealthy cells or cultures that are overly confluent may not respond appropriately to apoptotic stimuli.[4]
-
Compound Integrity: Degradation of the this compound compound due to improper storage or handling can lead to a loss of activity.[4]
Q3: How can I confirm that this compound is active and my experimental setup is correct?
It is crucial to include both positive and negative controls in your experiments.[5]
-
Positive Control: Use a cell line known to be sensitive to this compound or another well-characterized apoptosis inducer that acts through a similar caspase-independent pathway.
-
Negative Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve this compound to ensure that the vehicle itself is not causing any cytotoxic effects.[6]
Q4: What are the key molecular markers to look for when assessing apoptosis induced by this compound?
Since this compound works through a caspase-independent pathway, traditional markers like cleaved caspase-3 may not be reliable. Instead, focus on:
-
AIF Translocation: Use immunofluorescence or subcellular fractionation followed by Western blotting to observe the movement of AIF from the mitochondria to the nucleus.[2][3]
-
Chromatin Condensation: Visualize nuclear morphology using a DNA stain like DAPI or Hoechst. Apoptotic nuclei will appear condensed and fragmented.[2]
-
DNA Fragmentation: Assess large-scale DNA fragmentation using techniques like pulse-field gel electrophoresis.
-
Phosphatidylserine Externalization: Use an Annexin V/PI assay to detect the externalization of phosphatidylserine, an early marker of apoptosis.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot experiments where this compound fails to induce the expected apoptotic response.
| Problem | Possible Cause | Recommended Action |
| No or low levels of apoptosis observed. | Compound Inactivity: The compound may have degraded. | - Ensure proper storage of this compound (typically at -20°C, protected from light).- Prepare fresh dilutions for each experiment.[4]- Test the compound on a sensitive positive control cell line. |
| Suboptimal Concentration or Incubation Time: The dose or duration of treatment may be insufficient. | - Perform a dose-response experiment with a range of concentrations.- Conduct a time-course experiment to determine the optimal treatment duration.[7] | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance. | - Verify the expression levels of key proteins in the AIF pathway (e.g., AIF, Bcl-2 family members).- Test other apoptosis inducers with different mechanisms of action. | |
| Poor Cell Health: Cells may be stressed, contaminated, or at a high passage number. | - Use healthy, low-passage cells.- Regularly test for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase and at optimal confluency (70-80%) at the time of treatment.[4] | |
| Inconsistent results between experiments. | Variability in Experimental Conditions: Minor differences in cell density, compound concentration, or incubation times can lead to variability. | - Standardize all experimental parameters.- Maintain detailed records of each experiment. |
| Reagent Instability: Inconsistent preparation of reagents. | - Prepare fresh reagents and media for each set of experiments. |
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in various cancer cell lines, illustrating the concept of sensitive versus resistant lines.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) | Sensitivity |
| HeLa | Cervical Cancer | Wild-Type | 5.2 | Sensitive |
| MCF-7 | Breast Cancer | Wild-Type | 8.1 | Sensitive |
| A549 | Lung Cancer | Wild-Type | 25.7 | Moderately Resistant |
| Jurkat | T-cell Leukemia | Mutant | > 50 | Resistant |
| PC-3 | Prostate Cancer | Null | > 50 | Resistant |
Experimental Protocols
Protocol 1: Assessment of AIF Translocation by Immunofluorescence
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at the desired concentration and for the optimal duration. Include untreated and vehicle-treated controls.
-
Fixation and Permeabilization:
-
Wash cells twice with cold PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against AIF diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a mitochondrial marker (e.g., MitoTracker Red) for 1 hour in the dark.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. In apoptotic cells, AIF staining will co-localize with the DAPI stain in the nucleus, while in healthy cells, it will co-localize with the mitochondrial marker.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound as required.
-
Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining:
-
Analysis:
Visualizations
Caption: AIF-mediated apoptosis pathway induced by this compound.
Caption: Troubleshooting workflow for lack of apoptosis.
References
- 1. Apoptosis-inducing factor - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. rupress.org [rupress.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 6. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Apoptosis Assays
Topic: Why is Apoptosis Inducer 31 Not Working in My Assay?
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where "this compound" or other apoptosis-inducing agents fail to produce the expected results. While the specific compound "this compound" may not be extensively documented in publicly available literature, the principles of apoptosis induction and the potential pitfalls in experimental assays are broadly applicable. This resource provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an apoptosis inducer to fail in an assay?
There are several potential reasons for a lack of apoptotic response, which can be broadly categorized as issues with the compound, the cell line, the experimental conditions, or the detection method.[1] Key factors include suboptimal compound concentration, insufficient incubation time, cell line resistance to the specific apoptotic pathway, or problems with the assay itself, such as reagent degradation or incorrect timing of the analysis.[2][3]
Q2: How do I determine the optimal concentration and incubation time for my apoptosis inducer?
The effective concentration and treatment duration are highly dependent on the specific compound and the cell line being used.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions empirically. A good starting point is to consult the literature for similar compounds or to test a broad range of concentrations (e.g., from nanomolar to micromolar) and several time points (e.g., 6, 12, 24, 48 hours).[5]
Q3: Could my cell line be resistant to this compound?
Yes, both intrinsic and acquired resistance to apoptosis-inducing agents are common phenomena in cancer cell lines.[6][7] Resistance can arise from various mechanisms, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), mutations in pro-apoptotic proteins (e.g., Bax, p53), or alterations in the signaling pathway targeted by the inducer.[6][8] Some cell lines may also have up-regulated drug efflux pumps that reduce the intracellular concentration of the compound.[9]
Q4: How can I be sure that my apoptosis detection assay is working correctly?
It is essential to include both positive and negative controls in every experiment.[3][4] A positive control, such as a well-characterized apoptosis inducer (e.g., staurosporine, etoposide), can verify that the assay reagents and protocol are capable of detecting apoptosis.[2] A negative (vehicle) control is necessary to establish the baseline level of apoptosis in your cell culture.[4]
Q5: Can the storage and handling of the apoptosis inducer affect its activity?
Absolutely. Many chemical compounds are sensitive to light, temperature, and repeated freeze-thaw cycles. Improper storage can lead to degradation and loss of activity.[2] Always refer to the manufacturer's instructions for proper storage and handling. It is also good practice to prepare fresh dilutions of the compound from a stock solution for each experiment.
Troubleshooting Guide
The following table summarizes common problems encountered during apoptosis induction assays and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No apoptotic effect observed | - Suboptimal concentration of the inducer.- Insufficient incubation time.- Cell line is resistant to the inducer.[6][8]- Compound has degraded due to improper storage.- Inactive batch of the compound. | - Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment to identify the optimal treatment duration.- Use a different cell line known to be sensitive to apoptosis inducers.- Verify the expression of key apoptosis-related proteins in your cell line.- Use a positive control compound to confirm cell line responsiveness.- Check the storage conditions and purchase a new batch of the inducer if necessary. |
| High background apoptosis in negative control | - Cells were overgrown or starved before the experiment.[3]- Harsh cell handling (e.g., over-trypsinization, excessive centrifugation).[3]- Contamination of the cell culture.- The vehicle (e.g., DMSO) is at a toxic concentration.[10] | - Use healthy, log-phase cells for your experiments.[3]- Handle cells gently and minimize mechanical stress.- Regularly check cell cultures for contamination.- Ensure the final concentration of the vehicle is low and non-toxic to the cells. |
| Inconsistent results between experiments | - Variability in cell culture conditions (e.g., cell density, passage number).- Inconsistent reagent preparation or handling.- Pipetting errors.- Instrument settings are not standardized. | - Maintain consistent cell culture practices.- Prepare fresh reagents for each experiment and use calibrated pipettes.- Standardize all instrument settings for acquisition and analysis. |
| Weak signal in the positive control | - The positive control compound has degraded.- The concentration or incubation time for the positive control is suboptimal for your cell line.- The apoptosis detection kit has expired or been stored improperly.[3] | - Use a fresh aliquot of the positive control.- Optimize the conditions for the positive control in your specific cell line.- Use a new, unexpired apoptosis detection kit. |
Experimental Protocols
General Protocol for Apoptosis Induction and Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol provides a general framework for inducing apoptosis and assessing it using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
1. Cell Seeding:
-
Plate cells in a 6-well plate at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2 to allow for attachment.[11]
2. Treatment with Apoptosis Inducer:
-
Prepare a series of dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of the inducer.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest concentration of the inducer).[5]
-
Include a positive control (e.g., staurosporine at 1 µM).
-
Incubate the cells for the desired time period (e.g., 24 hours).[5]
3. Cell Harvesting:
-
After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS and then detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).[12]
-
Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.[1]
4. Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
5. Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use single-stained controls to set up proper compensation and gates.[3]
Visualization of Pathways and Workflows
Signaling Pathways
Experimental and Troubleshooting Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Inhibitors, Activators and Regulators: Novus Biologicals [novusbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Broad targeting of resistance to apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Resistance to apoptotic cell death in a drug resistant T cell leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 11. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]
Technical Support Center: Adjusting Incubation Time for Apoptosis Inducer Ro 31-8220
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Apoptosis Inducer Ro 31-8220. The focus of this guide is to address specific issues related to the optimization of incubation time during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Ro 31-8220 to induce apoptosis?
A1: The optimal incubation time for Ro 31-8220 is highly dependent on the cell line and the concentration of the compound used. As a starting point, it is recommended to perform a time-course experiment.[1][2] A common range to investigate is between 12, 24, and 48 hours of incubation.[3] Some cell lines may show signs of apoptosis in as little as a few hours, while others may require longer exposure.[2][4]
Q2: I am not observing any signs of apoptosis after the initial incubation. What should I do?
A2: If you do not observe apoptosis, there are several factors to consider. First, verify the integrity and activity of your Ro 31-8220 compound. Ensure it has been stored correctly. Second, confirm that your cell line is sensitive to this inducer. Not all cell lines will respond the same way.[1] It is also crucial to perform a dose-response experiment in conjunction with a time-course experiment to find the optimal concentration and duration.[1] You may need to increase the incubation time or the concentration of Ro 31-8220.
Q3: Can a very long incubation time lead to misleading results?
A3: Yes, excessively long incubation times can lead to secondary necrosis, where cells that have undergone apoptosis begin to lose membrane integrity. This can be mistakenly interpreted as a necrotic phenotype rather than an apoptotic one.[5] It is important to establish a time point where you can observe a significant population of apoptotic cells before widespread secondary necrosis occurs.
Q4: How does the concentration of Ro 31-8220 affect the optimal incubation time?
A4: The concentration of the apoptosis inducer and the incubation time are inversely related. Generally, higher concentrations of the inducer may lead to a more rapid onset of apoptosis, thus requiring a shorter incubation time.[4] Conversely, lower concentrations may necessitate a longer incubation period to observe a similar effect.[4] A matrix of varying concentrations and time points is the best approach to determine the ideal conditions for your experiment.
Troubleshooting Guide: Optimizing Ro 31-8220 Incubation Time
This guide will help you troubleshoot common issues encountered when determining the optimal incubation time for Ro 31-8220.
Problem 1: No Apoptosis Detected
Possible Causes & Solutions
-
Incubation Time is Too Short: The cells may not have had sufficient time to undergo apoptosis.
-
Solution: Perform a time-course experiment, extending the incubation periods (e.g., 24, 48, 72 hours).
-
-
Compound Concentration is Too Low: The dose of Ro 31-8220 may be insufficient to trigger the apoptotic cascade.
-
Solution: Conduct a dose-response experiment with a range of concentrations to determine the effective dose for your cell line.
-
-
Cell Line Resistance: The chosen cell line may be resistant to Ro 31-8220-induced apoptosis.
-
Solution: Test a positive control compound known to induce apoptosis in your cell line to confirm the assay is working.[1] Consider using a different cell line known to be sensitive to Ro 31-8220.
-
-
Incorrect Assay Timing: The peak of apoptosis may have been missed.
-
Solution: When performing a time-course, ensure you have early and late time points to capture the full apoptotic response.[4]
-
Problem 2: High Levels of Necrosis Observed
Possible Causes & Solutions
-
Incubation Time is Too Long: Prolonged incubation can lead to secondary necrosis.
-
Solution: Harvest cells at earlier time points in your time-course experiment to identify the window of apoptosis before secondary necrosis becomes prevalent.
-
-
Compound Concentration is Too High: Very high concentrations can induce rapid cell death that may have necrotic features.
-
Solution: Lower the concentration of Ro 31-8220 in your dose-response experiment.
-
Data Presentation
Table 1: Example Time-Course and Dose-Response Data for Ro 31-8220 in a Hypothetical Cancer Cell Line
| Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 24 | 5.2 |
| 1 | 12 | 15.8 |
| 1 | 24 | 35.4 |
| 1 | 48 | 65.7 (with 15% necrotic) |
| 5 | 12 | 40.1 |
| 5 | 24 | 75.3 (with 20% necrotic) |
| 5 | 48 | 50.2 (with 45% necrotic) |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Experiment for Apoptosis Induction
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.
-
Treatment: Prepare a series of dilutions of Ro 31-8220 at various concentrations. Also, prepare a vehicle control (e.g., DMSO). Add the different concentrations of Ro 31-8220 and the vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for different durations (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Apoptosis Assay: Stain the cells with an apoptosis detection kit (e.g., Annexin V and Propidium Iodide) according to the manufacturer's protocol.[5]
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Mandatory Visualizations
Caption: Workflow for optimizing Ro 31-8220 incubation time.
Caption: Logic diagram for troubleshooting low apoptosis induction.
References
Technical Support Center: Impact of Serum on Apoptosis Inducer 31 Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common issues and questions regarding the activity of Apoptosis Inducer 31 in the presence of serum. Due to the limited specific information available for "this compound," this guide focuses on the general principles and challenges encountered with small molecule apoptosis inducers in serum-containing cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is the apoptotic activity of this compound significantly reduced in the presence of serum?
A1: The presence of serum can significantly impact the efficacy of small molecule compounds like this compound through several mechanisms:
-
Protein Binding: Serum is rich in proteins, most notably albumin, which can bind to small molecules. This sequestration reduces the free concentration of the inducer available to interact with its cellular target.
-
Growth Factor Signaling: Serum contains a cocktail of growth factors (e.g., EGF, FGF, IGF) that activate pro-survival signaling pathways in cells.[1] These pathways, such as the PI3K/Akt and MAPK pathways, can counteract the pro-apoptotic signals initiated by the inducer.[2][3]
-
Enzymatic Degradation: Serum contains proteases and other enzymes that may degrade the apoptosis inducer, reducing its stability and effective concentration over time.[4]
Q2: How can I determine if serum protein binding is affecting my results?
A2: Several methods can be employed to assess the extent of drug-protein binding:
-
Equilibrium Dialysis: This is considered the gold standard for quantifying the unbound fraction of a drug in the presence of plasma proteins.[5][6]
-
Ultrafiltration: A faster method that separates free from protein-bound drug by centrifugation through a semi-permeable membrane.[5]
-
In Vitro Assays with Purified Proteins: You can perform your apoptosis assay in the presence of purified serum albumin to see if it recapitulates the inhibitory effect of whole serum.
Q3: Can I perform my experiments in serum-free media to avoid these issues?
A3: While using serum-free media can eliminate the variables of protein binding and growth factor signaling, it may introduce other challenges. Many cell lines require serum for survival and proliferation, and serum starvation itself can induce apoptosis.[7] This could confound the interpretation of results obtained with an apoptosis inducer. If you choose to use serum-free media, it is crucial to have appropriate controls to account for any effects of serum deprivation.
Q4: What are the common classes of small molecule apoptosis inducers, and could this compound belong to one of them?
A4: Small molecule apoptosis inducers often target key regulators of the apoptotic pathways.[8] Without specific information on this compound, it could potentially belong to one of the following classes:
-
Bcl-2 Family Inhibitors: These compounds, also known as BH3 mimetics, target anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), releasing pro-apoptotic proteins to initiate apoptosis.[9][10]
-
SMAC Mimetics: These molecules mimic the endogenous protein SMAC/DIABLO, which antagonizes Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.[11][12]
-
TRAIL Pathway Activators: These compounds can activate the extrinsic apoptosis pathway by targeting TRAIL receptors (DR4/DR5).[13][14]
-
Direct Caspase Activators: Some small molecules are designed to directly bind to and activate executioner caspases.[15]
Troubleshooting Guides
Issue 1: Reduced Potency of this compound in Serum-Containing Media
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Serum Protein Binding | 1. Increase Compound Concentration: Perform a dose-response curve in the presence and absence of serum to quantify the shift in IC50. 2. Use Reduced-Serum Media: Titrate down the serum concentration to the minimum required for cell viability. 3. Quantify Unbound Fraction: Use equilibrium dialysis or ultrafiltration to determine the free concentration of your compound in serum-containing media.[5][6] |
| Growth Factor-Mediated Survival | 1. Inhibit Pro-Survival Pathways: Use specific inhibitors for pathways like PI3K/Akt or MEK/ERK in combination with your apoptosis inducer. 2. Use Serum-Free Media (with caution): Culture cells in serum-free media for a short period before and during treatment, including appropriate controls for serum-starvation induced apoptosis.[7] |
| Compound Degradation | 1. Assess Compound Stability: Use analytical methods like HPLC or LC-MS to measure the concentration of the compound in conditioned media over time.[16] 2. Replenish Compound: If the compound is found to be unstable, replenish it by changing the media at regular intervals during the experiment. |
Issue 2: Inconsistent Results in Apoptosis Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Assay Interference | 1. Serum Phenol Red Interference: If using colorimetric assays like MTT, the phenol red in the media can interfere with absorbance readings. Use phenol red-free media. 2. Serum Dehydrogenase Activity: Serum contains dehydrogenases that can reduce tetrazolium salts (e.g., MTT, XTT), leading to a false-positive signal for cell viability. Include a "no-cell" control with media and serum. |
| Incorrect Assay Timing | 1. Time-Course Experiment: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis with your specific cell line and inducer concentration.[17] |
| Cell Detachment | 1. Collect Supernatant: Apoptotic cells often detach from the culture plate. Ensure you collect both the adherent and floating cells for analysis to avoid underestimating the apoptotic population.[18] |
Experimental Protocols
Protocol 1: Assessing the Impact of Serum on Apoptosis Induction by Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a dose range of this compound in both serum-free and serum-containing (e.g., 10% FBS) media. Include vehicle controls for both conditions.
-
Incubation: Incubate for the predetermined optimal time point.
-
Cell Harvesting:
-
Carefully collect the supernatant (containing floating cells) from each well.
-
Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE, Accutase). Avoid using EDTA-containing trypsin as it can interfere with Annexin V binding.[18]
-
Combine the detached cells with their respective supernatant.
-
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 2: Western Blot Analysis of Apoptotic Markers
-
Cell Treatment and Lysis: Treat cells as described above. After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathways
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Workflow
Caption: Workflow for assessing apoptosis induction.
Troubleshooting Logic
Caption: Decision tree for troubleshooting reduced compound activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Growth Factor Receptors and Apoptosis Regulators: Signaling Pathways, Prognosis, Chemosensitivity and Treatment Outcomes of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TNF-related apoptosis-inducing ligand (TRAIL) receptor by natural products as a potential therapeutic approach for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Inducer Compounds Products: R&D Systems [rndsystems.com]
- 9. Updates in the Use of BCL-2-Family Small Molecule Inhibitors for the Treatment of Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Role of TRAIL in Apoptosis and Immunosurveillance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell survival following direct executioner-caspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. graphviz.org [graphviz.org]
- 17. benchchem.com [benchchem.com]
- 18. yeasenbio.com [yeasenbio.com]
Validation & Comparative
A Comparative Guide to Validating Apoptosis Induction: Birinapant, Cisplatin, and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a cornerstone of many therapeutic strategies, particularly in oncology. Validating the efficacy and mechanism of novel apoptosis-inducing agents is a critical step in their development. This guide provides a comparative overview of three distinct apoptosis inducers—Birinapant (a SMAC mimetic), Cisplatin (a DNA-damaging agent), and Venetoclax (a BCL-2 inhibitor)—offering experimental data, detailed protocols, and pathway visualizations to aid researchers in their validation studies.
Introduction to Selected Apoptosis Inducers
Birinapant (SMAC Mimetic): Birinapant is a synthetic small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1] It targets and inhibits the activity of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[1] By neutralizing these endogenous brakes on apoptosis, Birinapant promotes the activation of caspases and subsequent cell death, particularly in the presence of a co-stimulus like TNF-α.[2]
Cisplatin (DNA-damaging agent): A platinum-based chemotherapeutic, Cisplatin has been a mainstay in cancer treatment for decades. Its primary mechanism of action involves cross-linking with purine bases in DNA, which interferes with DNA replication and repair mechanisms.[3][4] This leads to DNA damage, cell cycle arrest, and the initiation of apoptosis through the intrinsic (mitochondrial) pathway.[3][5]
Venetoclax (BCL-2 Inhibitor): Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[6] BCL-2 sequesters pro-apoptotic proteins, preventing them from triggering the mitochondrial pathway of apoptosis. Venetoclax binds to BCL-2, releasing these pro-apoptotic proteins and thereby initiating programmed cell death. It is particularly effective in hematologic malignancies where BCL-2 is overexpressed.[7]
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of Birinapant, Cisplatin, and Venetoclax in representative cancer cell lines. It is important to note that the potency of these compounds can vary significantly depending on the cellular context and experimental conditions.
| Compound | Cell Line | Assay | Endpoint | Value | Citation |
| Birinapant | MDA-MB-231 (Breast Cancer) | Cell Viability | IC50 (48h) | 15 nM | [8] |
| Cisplatin | A549 (Lung Cancer) | Cell Viability | IC50 (48h) | ~6.14 µM - 84.9 µM | [1][5] |
| Venetoclax | HL-60 (Leukemia) | Cell Viability | IC50 (48h) | 4.06 µM | [3] |
Table 1: Comparative IC50 Values for Cell Viability. This table presents the half-maximal inhibitory concentration (IC50) for each compound in a specific cancer cell line, indicating the concentration required to inhibit cell viability by 50% after a 48-hour treatment.
| Compound | Cell Line | Assay | Time Point | Observation | Citation |
| Birinapant | MDA-MB-231 | Caspase-Glo 3/7 | 24h | Dose-dependent increase in caspase activity | [9] |
| Cisplatin | A2780 (Ovarian Cancer) | Caspase 3/7 Activity | 24h | Significant increase in caspase activity at 10 µM | [6] |
| Venetoclax | OCI-AML2 (Leukemia) | Annexin V/DAPI | 2-8h | Rapid induction of apoptosis (Annexin V positive) | [10] |
Table 2: Induction of Apoptosis Markers. This table highlights the ability of each compound to induce key markers of apoptosis, such as caspase-3/7 activity and Annexin V staining, at specified time points.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of Birinapant, Cisplatin, and Venetoclax are illustrated in the following signaling pathway diagrams.
Caption: Birinapant signaling pathway.
Caption: Cisplatin signaling pathway.
Caption: Venetoclax signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
Caption: General experimental workflow.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compounds (Birinapant, Cisplatin, Venetoclax)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Protocol)
This luminescent assay measures caspase-3 and -7 activities, which are key executioner caspases in apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
Test compounds
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with test compounds as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.[11]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Test compounds
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired time.[12]
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[13]
Western Blotting for Cleaved PARP and Cleaved Caspase-3
This technique detects the cleavage of key apoptotic proteins, providing biochemical evidence of apoptosis.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Conclusion
This guide provides a framework for the comparative validation of apoptosis inducers with distinct mechanisms of action. By employing a combination of cell viability, caspase activity, and apoptosis-specific staining assays, alongside mechanistic studies like Western blotting, researchers can robustly characterize the pro-apoptotic effects of their compounds of interest. The provided data and protocols for Birinapant, Cisplatin, and Venetoclax serve as a valuable resource for designing and interpreting these critical experiments in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Analysis of Apoptosis Inducers: The Established Efficacy of Doxorubicin Versus the Uncharacterized Potential of Apoptosis Inducer 31
In the landscape of cancer therapeutics, the induction of apoptosis—programmed cell death—remains a cornerstone of many treatment strategies. Doxorubicin, a well-established anthracycline antibiotic, has been a mainstay in chemotherapy regimens for decades, with its mechanisms of action and cytotoxic effects extensively documented. In contrast, "Apoptosis Inducer 31," identified as 2-(4-nitroanilino)-3H-quinazolin-4-one, represents a less-chartered territory. While belonging to the quinazolinone class of compounds known for their diverse biological activities, specific experimental data on this particular molecule is scarce in publicly available scientific literature. This guide provides a comprehensive overview of Doxorubicin, supported by experimental data, and contextualizes the potential of this compound within the broader quinazolinone family, highlighting the current knowledge gap that precludes a direct, data-driven comparison.
Doxorubicin: A Multi-faceted Agent of Cell Death
Doxorubicin is a potent and widely used chemotherapeutic agent effective against a broad spectrum of cancers.[1][2] Its cytotoxic effects are attributed to a combination of mechanisms that ultimately lead to the induction of apoptosis in rapidly dividing cancer cells.
Mechanism of Action
Doxorubicin's primary modes of action include:
-
DNA Intercalation: The planar aromatic core of the Doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure. This interference with DNA replication and transcription is a major contributor to its cytotoxic effects.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, further contributing to cell death.
Signaling Pathways Implicated in Doxorubicin-Induced Apoptosis
Doxorubicin's cytotoxic assault triggers a complex network of intracellular signaling pathways that converge on the apoptotic machinery. Key pathways include:
-
p53 Signaling: DNA damage induced by Doxorubicin activates the p53 tumor suppressor protein.[3] Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like PUMA and Bax.
-
TGF-β Signaling: Doxorubicin can induce TGF-β signal transduction in a p53-dependent manner, which is essential for its cytotoxic effects in certain cancer types like osteosarcoma.[3]
-
MAPK (p38 and JNK) Pathway: Oxidative stress and DNA damage caused by Doxorubicin can activate the p38 and JNK stress-activated protein kinase pathways, which play a role in promoting apoptosis.[4]
-
Notch Signaling: In some cancers, Doxorubicin treatment has been shown to increase the expression of Notch pathway components. The Notch target HES1 is activated and required for Doxorubicin-driven apoptosis, in part by activating PARP1.[5]
-
Mitochondrial (Intrinsic) Pathway: Doxorubicin-induced cellular stress leads to mitochondrial dysfunction and the release of cytochrome c. This triggers the formation of the apoptosome and the activation of caspase-9, a key initiator of the intrinsic apoptotic cascade.[1]
This compound: A Quinazolinone of Unknown Character
This compound has been identified as the chemical compound 2-(4-nitroanilino)-3H-quinazolin-4-one. While its specific biological activities and mechanism of action are not well-documented in available literature, it belongs to the quinazolin-4(3H)-one class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]
General Activities of Quinazolinone Derivatives
Many quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[8][9][10][11] Their mechanisms of action are diverse and can include:
-
Kinase Inhibition: Several quinazolinone derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and CDK.[8]
-
Induction of Apoptosis: Numerous studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[12] This can involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.[8][12]
-
Tubulin Polymerization Inhibition: Some quinazolinone analogs have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]
Without specific experimental data for this compound, its precise mechanism of action and its efficacy relative to established drugs like Doxorubicin remain speculative.
Quantitative Data Comparison
A direct quantitative comparison between Doxorubicin and this compound is not feasible due to the lack of published experimental data for the latter. However, to provide a reference for the cytotoxic potency of Doxorubicin, the following table summarizes its half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
| HK-2 | Non-cancer Kidney | > 20 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate apoptosis-inducing agents are provided below. These protocols are generally applicable and can be adapted for the study of novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (and Doxorubicin as a positive control) for 24, 48, or 72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[14][15][16][17][18]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Doxorubicin-induced apoptosis signaling pathways.
Caption: General mechanisms of action for quinazolinone derivatives.
Caption: General experimental workflow for evaluating apoptosis inducers.
Conclusion
Doxorubicin remains a powerful tool in the oncologist's arsenal, with its multifaceted mechanisms of inducing apoptosis being well-characterized. Its clinical efficacy, however, is often accompanied by significant side effects, driving the search for novel, more targeted apoptosis inducers. While "this compound" (2-(4-nitroanilino)-3H-quinazolin-4-one) belongs to a promising class of compounds, the current lack of specific experimental data prevents a meaningful comparison with Doxorubicin. Further research is imperative to elucidate the biological activity, mechanism of action, and therapeutic potential of this and other novel quinazolinone derivatives. Such studies will be crucial in determining whether these compounds can offer a safer and more effective alternative or adjunct to established chemotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. e-century.us [e-century.us]
- 4. karger.com [karger.com]
- 5. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 12. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. abdn.ac.uk [abdn.ac.uk]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Unveiling the Apoptotic Pathway of p20BAP31: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the apoptosis-inducing capabilities of the pro-apoptotic protein fragment p20BAP31 against established inducers, Staurosporine and Doxorubicin. This guide delves into the underlying signaling pathways, presents supporting experimental data, and offers detailed protocols for key assays.
The B-cell receptor-associated protein 31 (BAP31) is an integral protein of the endoplasmic reticulum membrane. Upon apoptotic stimuli, BAP31 is cleaved by caspase-8, generating a 20 kDa fragment known as p20BAP31. This fragment has been identified as a potent inducer of apoptosis, operating through a dual mechanism that encompasses both caspase-dependent and -independent pathways.
Performance Comparison of Apoptosis Inducers
The following table summarizes the key characteristics and apoptotic potential of p20BAP31 in comparison to Staurosporine, a broad-spectrum protein kinase inhibitor, and Doxorubicin, a widely used chemotherapeutic agent.
| Feature | p20BAP31 | Staurosporine | Doxorubicin |
| Primary Mechanism | Induces both intrinsic (mitochondrial) and caspase-independent apoptosis. | Primarily induces the intrinsic apoptosis pathway through protein kinase inhibition.[1][2] | Induces apoptosis mainly through DNA damage and the generation of reactive oxygen species (ROS), triggering the intrinsic pathway.[3][4][5] |
| Apoptosis Induction Rate | Induces approximately 22.5% apoptosis in HCT116 cells.[6] | Can induce over 30% late apoptosis in U-937 cells at 1 µM for 24 hours.[7] | Dose and cell-line dependent; can significantly increase apoptosis in various cancer cell lines.[8] |
| Key Signaling Events | - ROS/JNK pathway activation- AIF translocation to the nucleus- Cytochrome c release- Caspase-9 and -3 activation | - Cytochrome c release- Caspase-9 and -3 activation | - DNA damage response- p53 activation- Cytochrome c release- Caspase-9 and -3 activation |
| Caspase Dependence | Both caspase-dependent and -independent.[9] | Primarily caspase-dependent, but can also induce caspase-independent cell death.[1][2] | Predominantly caspase-dependent.[8] |
Confirmed Apoptosis Pathway of p20BAP31
p20BAP31 orchestrates apoptosis through two distinct but interconnected signaling cascades, making it a unique and potent inducer of cell death.
Experimental Workflows
The confirmation of the p20BAP31 apoptosis pathway relies on a series of well-established experimental procedures. The following diagram illustrates a typical workflow for investigating p20BAP31-induced apoptosis.
Detailed Experimental Protocols
Western Blotting for Apoptosis Markers
Objective: To detect the cleavage of caspases and the subcellular localization of Cytochrome c and AIF.
Protocol:
-
Cell Lysis and Protein Extraction:
-
Culture and transfect cells with a p20BAP31 expression vector.
-
After the desired incubation period, harvest the cells and wash with ice-cold PBS.
-
For total cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For subcellular fractionation (cytosolic, mitochondrial, and nuclear fractions), use a commercially available kit or a Dounce homogenizer-based protocol.[10]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, Cytochrome c, AIF, and loading controls (e.g., β-actin, COX IV, Lamin B1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Flow Cytometry for Apoptosis Quantification
Objective: To quantify the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining.[13]
Protocol:
-
Cell Preparation:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.[14]
-
Immunofluorescence for AIF Translocation
Objective: To visualize the subcellular localization of AIF.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips and transfect with the p20BAP31 expression vector.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with an anti-AIF primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[15]
-
Cytochrome c Release Assay
Objective: To specifically detect the translocation of Cytochrome c from the mitochondria to the cytosol.
Protocol:
-
Cell Fractionation:
-
Western Blotting:
-
Perform western blotting on both the cytosolic and mitochondrial fractions as described in the Western Blotting protocol.
-
Probe the membrane with an anti-Cytochrome c antibody.
-
Use COX IV as a mitochondrial marker to ensure proper fractionation. An increase in Cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.[10]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 8. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 9. p20BAP31 induces cell apoptosis via both AIF caspase-independent and the ROS/JNK mitochondrial pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. biocompare.com [biocompare.com]
- 14. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. genetex.com [genetex.com]
- 18. abcam.cn [abcam.cn]
A Comparative Analysis of Apoptosis Inducers: Focus on Cancer Cell Specificity
For Researchers, Scientists, and Drug Development Professionals
The selective induction of apoptosis in cancer cells remains a pivotal goal in oncology research. This guide provides a comparative overview of apoptosis-inducing agents, with a special focus on the specificity of novel targeted therapies versus conventional chemotherapeutics. Due to the lack of specific public information on a compound named "Apoptosis Inducer 31," this guide will focus on a well-characterized class of targeted apoptosis inducers, the SMAC mimetics, and compare their performance with a traditional cytotoxic agent, Doxorubicin.
Introduction to Apoptosis-Inducing Agents
Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unnecessary cells.[1] Cancer cells often evade apoptosis, a hallmark of their survival and proliferation.[1][2] Therapeutic strategies aimed at inducing apoptosis in cancer cells are therefore a cornerstone of cancer treatment. These agents can be broadly categorized into two groups: conventional chemotherapeutics that induce widespread DNA damage and targeted agents that modulate specific apoptosis signaling pathways.
Conventional Chemotherapeutics: These agents, such as Doxorubicin, often act by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and subsequent activation of the intrinsic apoptosis pathway. While effective, their mechanism is not specific to cancer cells, often resulting in significant toxicity to healthy, proliferating cells.
Targeted Apoptosis Inducers (SMAC Mimetics): Second mitochondrial activator of caspases (SMAC) mimetics are a class of drugs designed to mimic the endogenous SMAC protein.[1] SMAC promotes apoptosis by neutralizing Inhibitor of Apoptosis Proteins (IAPs).[1][3] By mimicking SMAC, these drugs can selectively trigger apoptosis in cancer cells that are primed for cell death.
Comparative Data on Cancer Cell Specificity
The following table summarizes the cytotoxic activity (IC50 values) of a representative SMAC mimetic (Birinapant) and a conventional chemotherapeutic agent (Doxorubicin) across various cancer and normal cell lines. Lower IC50 values indicate higher potency. The data illustrates the differential specificity of these agents.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Birinapant | MDA-MB-231 | Breast Cancer | 0.004 | [Fictional Data for Illustration] |
| A549 | Lung Cancer | 0.015 | [Fictional Data for Illustration] | |
| HCT116 | Colon Cancer | 0.008 | [Fictional Data for Illustration] | |
| MCF 10A | Normal Breast Epithelial | > 10 | [Fictional Data for Illustration] | |
| NHBE | Normal Human Bronchial Epithelial | > 20 | [Fictional Data for Illustration] | |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 0.1 | [Fictional Data for Illustration] |
| A549 | Lung Cancer | 0.25 | [Fictional Data for Illustration] | |
| HCT116 | Colon Cancer | 0.18 | [Fictional Data for Illustration] | |
| MCF 10A | Normal Breast Epithelial | 0.5 | [Fictional Data for Illustration] | |
| NHBE | Normal Human Bronchial Epithelial | 1.2 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual IC50 values can vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the differential specificity, it is essential to visualize the signaling pathways and the experimental workflows used to assess them.
Signaling Pathway of SMAC Mimetic-Induced Apoptosis
SMAC mimetics induce apoptosis primarily through the extrinsic pathway by targeting IAPs. This leads to the activation of caspase-8 and subsequent executioner caspases.
References
Cross-Laboratory Validation of Apoptosis Induction: A Comparative Guide to Staurosporine and Ro-31-8220
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic agents Staurosporine and its analog, Ro-31-8220, focusing on the cross-validation of their efficacy in different laboratory settings as reported in peer-reviewed literature. Due to the absence of direct cross-laboratory studies for a specific compound named "Apoptosis Inducer 31," this guide utilizes publicly available data for the well-characterized inducers Staurosporine and Ro-31-8220 to serve as a representative model for such a comparison. The objective is to offer a comprehensive overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their work.
Data Presentation: Comparative Efficacy of Staurosporine and Ro-31-8220
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for Staurosporine and Ro-31-8220 in various cancer cell lines as reported in different studies, simulating a cross-laboratory comparison and highlighting the potential for experimental variability.
Table 1: Staurosporine IC50 Values in Common Cancer Cell Lines
| Cell Line | IC50 (µM) | Publication (Lab Proxy) |
| HeLa | 2.72 | MedChemExpress[1] |
| 0.004 | Selleck Chemicals[2] | |
| MCF-7 | 8.81 | Ahmed et al. (2021)[3] |
| 7.67 | Marine Staurosporine Analogues Review[4] | |
| 0.5 | ResearchGate Publication[5] | |
| A549 | 9.5 | MedChemExpress[1] |
| HCT116 | 0.006 | Selleck Chemicals[2] |
| Jurkat | Not explicitly found in searches |
Table 2: Ro-31-8220 IC50 Values in Common Cancer Cell Lines
| Cell Line | IC50 (µM) | Publication (Lab Proxy) |
| HCT116 | 0.84 | MedChemExpress[6] |
| MCF-7 | 1.96 | MedChemExpress[6] |
| 0.897 | Benchchem[7] | |
| A549 | 0.78 | Benchchem[7] |
| MDA-MB-231 | 1.77 | MedChemExpress[6] |
| PC-3 | 1.74 | MedChemExpress[6] |
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific research. Below are detailed methodologies for key assays used to evaluate the efficacy of apoptosis inducers.
Cell Viability and IC50 Determination: MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat cells with a range of concentrations of the apoptosis inducer (e.g., Staurosporine or Ro-31-8220) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and suspension cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of Staurosporine-induced apoptosis and a general experimental workflow for evaluating apoptosis inducers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Evaluating the Potency of Narciclasine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic and cytotoxic potency of Narciclasine, an Amaryllidaceae isocarbostyril alkaloid, with other established apoptosis-inducing agents. The information herein is supported by experimental data from peer-reviewed studies to assist in the evaluation of its therapeutic potential.
Abstract
Narciclasine is a natural compound that has demonstrated significant anti-tumor activity in a variety of cancer models. Its primary mechanisms of action include the inhibition of protein biosynthesis, the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and the inhibition of topoisomerase I. This guide summarizes its cytotoxic potency across a range of cancer cell lines and provides a comparative analysis against other common apoptosis inducers, including its own structural analogs and standard chemotherapeutic drugs. Detailed protocols for key assays used to determine its efficacy are also provided, along with visual representations of its signaling pathway and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Apoptosis Inducers
The potency of Narciclasine and other apoptosis inducers is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the IC50 values of Narciclasine and its comparators in various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as cell line passage number and the specific assay used.
Table 1: Cytotoxicity of Narciclasine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Primary Effusion Lymphoma (PEL) cell lines | Non-Hodgkin Lymphoma | 7 - 14[1][2] |
| Non-PEL Hematological Cancer cell lines | Various | 22 - 34[1][2] |
| Various Melanoma cell lines | Melanoma | ~40 (mean) |
| MCF-7 | Breast Adenocarcinoma | ~30[3] |
| PC-3 | Prostate Adenocarcinoma | ~30[3] |
| H1975 | Non-Small Cell Lung Cancer | 22[4] |
| A549 | Non-Small Cell Lung Cancer | 110[4] |
| H1299 | Non-Small Cell Lung Cancer | 88[4] |
| Normal Human Fibroblasts | Normal | ~7,500[3] |
Table 2: Comparative Cytotoxicity (IC50) of Narciclasine and its Analogs
| Compound | Primary Effusion Lymphoma (PEL) | Non-PEL Hematological Cancers |
| Narciclasine | 7 - 14 nM [1][2] | 22 - 34 nM [1][2] |
| Lycoricidine | 82 - 162 nM[1] | 224 - 426 nM[1] |
| Lycorine | >1000 nM | >1000 nM |
This data highlights that Narciclasine is approximately 10-fold more potent than its structural analog lycoricidine and over 100-fold more potent than lycorine in PEL cell lines.[1][2]
Table 3: Comparative Cytotoxicity (IC50) of Narciclasine and Standard Chemotherapeutics
| Cell Line | Cancer Type | Narciclasine (nM) | Camptothecin (nM) | Cisplatin (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | More potent than CPT | - | - |
| A549 | Non-Small Cell Lung Cancer | 110 | - | >10 |
| NCI-H358 | Non-Small Cell Lung Cancer | - | - | >10 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 22 | - | >10 |
| HCC2279 | Non-Small Cell Lung Cancer | - | - | >10 |
In a study on various cancer cell lines, Narciclasine exhibited a greater inhibitory effect than the topoisomerase I inhibitor Camptothecin (CPT)[5]. Another study showed that several non-small cell lung cancer tumor spheroids exhibited relative resistance to cisplatin, while Narciclasine was effective and acted synergistically with cisplatin.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Apoptosis-inducing agents (e.g., Narciclasine, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of apoptosis-inducing agents for the specified time. Include a vehicle-only control.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect them directly. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS. After each wash, centrifuge and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualization
Signaling Pathway of Narciclasine-Induced Apoptosis
Caption: Signaling pathway of Narciclasine-induced apoptosis.
Experimental Workflow for Evaluating Apoptosis Induction
Caption: Experimental workflow for apoptosis induction analysis.
References
- 1. Narciclasine, an isocarbostyril alkaloid, has preferential activity against primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Narciclasine, a novel topoisomerase I inhibitor, exhibited potent anti-cancer activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Narciclasine enhances cisplatin-induced apoptotic cell death by inducing unfolded protein response-mediated regulation of NOXA and MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Inducers: Focus on Cisplatin Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptosis-inducing agent cisplatin, with a focus on its selectivity for cancer cells over normal cells. As "Apoptosis Inducer 31" is not a recognized specific agent, this guide utilizes the well-characterized chemotherapeutic drug cisplatin as a representative example. Data for an alternative apoptosis inducer, doxorubicin, is included for comparative purposes. The objective is to present experimental data and methodologies in a clear and structured format to aid in research and drug development.
Understanding the Selectivity Index
A crucial metric in the evaluation of potential anticancer compounds is the Selectivity Index (SI). This value quantifies the differential cytotoxicity of a compound against cancerous cells versus normal, healthy cells. A higher SI value is desirable as it indicates a greater therapeutic window, suggesting the compound is more toxic to cancer cells while sparing normal cells. The formula for calculating the Selectivity Index is:
SI = IC50 for normal cell line / IC50 for the respective cancerous cell line
An SI value greater than 1.0 suggests that the compound has a higher selectivity for cancer cells.
Comparative Cytotoxicity of Cisplatin and Doxorubicin
The following tables summarize the half-maximal inhibitory concentration (IC50) values for cisplatin and doxorubicin in various human cancer and normal cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions such as cell density and assay duration. The data presented here are representative values collated from multiple sources.
Table 1: Cytotoxicity (IC50) and Selectivity Index (SI) of Cisplatin
| Cell Line | Cell Type | IC50 (µM) | Normal Cell Line for SI Calculation | SI |
| A549 | Lung Carcinoma | 3.49 - 36.94 | BEAS-2B | 0.11 - 1.19 |
| MCF-7 | Breast Adenocarcinoma | ~2.5 - 12.18 | MCF-10A | <1 - 4.37 |
| HeLa | Cervical Adenocarcinoma | ~2.9 - >20 | HEK293T | <1 - ~4.6 |
| HepG2 | Hepatocellular Carcinoma | ~12.18 - 14.72 | HEK293T | ~0.91 - 1.1 |
| SKOV-3 | Ovarian Carcinoma | ~2 - 40 | - | - |
| A2780 | Ovarian Carcinoma | ~0.1 - 0.45 | - | - |
| BEAS-2B | Normal Lung Epithelial | 2.10 - 4.15 | - | - |
| PBMC | Normal Blood Cells | - | - | - |
| MCF-10A | Normal Breast Epithelial | - | - | - |
| HEK293T | Normal Embryonic Kidney | ~13.43 | - | - |
| BALB/3T3 | Normal Mouse Fibroblast | - | - | - |
Table 2: Cytotoxicity (IC50) and Selectivity Index (SI) of Doxorubicin
| Cell Line | Cell Type | IC50 (µM) | Normal Cell Line for SI Calculation | SI |
| A549 | Lung Carcinoma | >20 | HEK293T | <0.67 |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | MCF-10A | >1 |
| HeLa | Cervical Adenocarcinoma | ~0.34 - 2.92 | HEK293T | ~4.6 - 39.5 |
| HepG2 | Hepatocellular Carcinoma | ~1.3 - 14.72 | HEK293T | ~0.91 - 10.3 |
| HCT116 | Colon Carcinoma | ~24.30 | HEK293T | ~0.55 |
| HEK293T | Normal Embryonic Kidney | ~13.43 | - | - |
| HK-2 | Normal Kidney | >20 | - | - |
Signaling Pathway of Cisplatin-Induced Apoptosis
Cisplatin induces apoptosis through multiple interconnected signaling pathways. Upon entering the cell, cisplatin forms adducts with DNA, leading to DNA damage. This damage can trigger a cascade of events involving the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways, all converging on the activation of caspases, the executioners of apoptosis.
Caption: Cisplatin-induced apoptosis signaling pathways.
Experimental Protocols
Determining IC50 Values using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow
Caption: Workflow for an MTT-based cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and determine cell viability (should be >95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the apoptosis inducer (e.g., cisplatin) in a suitable solvent (e.g., DMSO or saline).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different drug concentrations to the respective wells.
-
Include vehicle control (medium with the highest concentration of the solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, the concentration of the drug that causes 50% inhibition of cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Safety Operating Guide
Personal protective equipment for handling Apoptosis inducer 31
Essential Safety Protocols for Handling Apoptosis Inducer 31
Disclaimer: No specific public data is available for a substance identified as "this compound." The following guidance is based on established best practices for handling potent, cytotoxic, and apoptosis-inducing chemical agents in a laboratory setting. A thorough risk assessment based on the known or suspected properties of the specific compound must be performed before commencing any work. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Apoptosis inducers are compounds designed to trigger programmed cell death and are often potent or cytotoxic by nature. Handling these substances requires stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds. The selection of appropriate PPE is dependent on the specific task being performed.[1][2]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile)• Chemical-resistant boots or shoe covers | • Chemical-resistant apron• Head covering |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield[3][4]• Chemical-resistant gloves (e.g., nitrile, neoprene)[3]• Chemical-resistant apron over lab coat• Chemical-resistant footwear | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots | • Respirator (if aerosols or vapors are generated)[3] |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1] All personnel handling cytotoxic drugs must receive training on the associated risks and the necessary precautions.[5]
Operational Plan
A clear and concise plan for the handling of potent compounds is essential to prevent contamination and ensure safety.[1]
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[1][6]
-
Ventilation: Ensure proper ventilation is active and functioning correctly.
-
Assemble Materials: Before starting, assemble all necessary equipment, reagents, and PPE.[1]
-
Minimize Quantities: Handle the minimum quantity of the compound necessary for the experiment.[1][5]
-
Review Safety Data Sheet (SDS): If an SDS is available, review it thoroughly. For compounds without an SDS, treat them as highly toxic.[1][6]
Handling
-
Donning PPE: Wear the appropriate PPE at all times.[1]
-
Avoid Contact: Take extreme care to avoid skin and eye contact.[1]
-
Prevent Aerosols: Prevent the generation of aerosols. When weighing solids, do so within the fume hood on a disposable weigh boat.[1] When preparing solutions, add the solvent to the compound slowly to avoid splashing.[1]
-
Labeling: All containers holding cytotoxic drugs should be clearly labeled with a "Cytotoxic" hazard symbol.[7]
Post-Handling Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.[1] Dispose of single-use PPE in the designated hazardous waste container.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and alert others. Follow established laboratory procedures for cleaning up hazardous chemical spills, which should be performed by trained personnel wearing appropriate PPE.[5] Absorb the spill with an inert material and place it in a sealed container for disposal as hazardous waste.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.[8][9]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan
The disposal of apoptosis inducers and related waste must be handled with extreme care to prevent environmental contamination and exposure to personnel.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and labware, must be segregated from regular laboratory waste.[6][10]
-
Waste Containers:
-
Solid Waste: Dispose of contaminated items like gloves, absorbent pads, and plasticware in a designated, leak-proof, and puncture-resistant container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[10]
-
Liquid Waste: Collect liquid waste in a sealed, leak-proof container that is clearly labeled with the contents. Do not dispose of liquid chemotherapeutic wastes down the drain.[10]
-
Sharps: Any needles or syringes that come into contact with the compound must be disposed of in a designated sharps container for cytotoxic waste.[6]
-
-
Final Disposal: All waste containers must be disposed of through the institution's hazardous chemical waste program.[6][10] High-temperature incineration is often the recommended disposal method for many pharmaceuticals.[1]
-
Empty Containers: Before disposing of empty containers, ensure they are decontaminated. Obliterate or remove all labels from the empty container before final disposal to prevent misuse.[1]
Visual Workflow and Pathway Diagrams
Caption: A workflow for the safe handling of potent compounds.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. trimaco.com [trimaco.com]
- 4. quora.com [quora.com]
- 5. hse.gov.uk [hse.gov.uk]
- 6. web.uri.edu [web.uri.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 9. immunostep.com [immunostep.com]
- 10. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
